molecular formula C11H12N2O3 B117709 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid CAS No. 842958-29-6

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B117709
CAS No.: 842958-29-6
M. Wt: 220.22 g/mol
InChI Key: DJSGKVZNGKWZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 842958-29-6) is a high-purity pyrrolidine derivative with a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol. This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of stereochemically dense 5-oxo-pyrrolidines. Recent research has identified fully substituted derivatives of this core structure as potent inhibitors of the BACE-1 enzyme, demonstrating sub-micromolar activity . The compound's value lies in its versatility for further functionalization through methods such as directed Pd-catalyzed C(sp3)–H activation, allowing researchers to introduce key aryl appendages that interact specifically within the BACE-1 S2' subsite . This makes it an invaluable chemical tool for neuroscience research and Alzheimer's disease therapeutic development. The developing carboxylic acid group can be properly derivatized with directing groups like 8-aminoquinoline to facilitate these synthetic modifications . Available under synonyms including TIMTEC-BB SBB011434, AKOS BC-2634, and ASISCHEM A63074, this compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10-4-9(11(15)16)7-13(10)6-8-2-1-3-12-5-8/h1-3,5,9H,4,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSGKVZNGKWZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349555
Record name 5-Oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842958-29-6
Record name 5-Oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. This document details a plausible synthetic route, experimental protocols, and key characterization data for this heterocyclic compound, which holds potential as a scaffold in medicinal chemistry and drug development.

Compound Overview

This compound is a derivative of pyroglutamic acid, featuring a pyridinylmethyl substituent at the nitrogen atom of the pyrrolidinone ring. This structural motif is of interest in medicinal chemistry due to the combination of a rigid lactam core and the basic pyridine ring, which can participate in various biological interactions.

Chemical Structure and Properties

The fundamental properties of the target compound are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 842958-29-6[1]
Molecular Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.22 g/mol [1]
Canonical SMILES C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)O[1]
InChIKey DJSGKVZNGKWZRT-UHFFFAOYSA-N[1]
Computed XLogP3 -0.6[1]

Synthesis Methodology

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the aza-Michael addition of a primary amine to itaconic acid (2-methylenesuccinic acid), followed by an intramolecular cyclization. This approach is a well-established and efficient method for the construction of the pyrrolidinone ring system.

The proposed synthesis of this compound follows this established route, utilizing itaconic acid and 3-picolylamine (pyridin-3-ylmethanamine) as the starting materials.

Synthesis Workflow

The overall workflow for the synthesis and subsequent characterization of the target compound is depicted in the following diagram.

G Synthesis and Characterization Workflow Start Starting Materials (Itaconic Acid, 3-Picolylamine) Reaction Aza-Michael Addition & Intramolecular Cyclization Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization) Crude->Purification Pure Pure Product (this compound) Purification->Pure Characterization Characterization Pure->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Analysis Data Analysis NMR->Analysis MS->Analysis Final Verified Structure Analysis->Final

Caption: Workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on general methods for the synthesis of similar compounds.

Materials:

  • Itaconic acid

  • 3-Picolylamine (pyridin-3-ylmethanamine)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in deionized water.

  • To this solution, add 3-picolylamine (1.0 equivalent) dropwise with stirring. An exothermic reaction may be observed.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidify the solution to pH 1-2 with concentrated HCl.

  • Concentrate the mixture under reduced pressure to obtain a crude solid.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 15 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available in the searched literature, the following tables outline the expected characterization data based on its structure.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5d1HPyridine H-2
~8.4s1HPyridine H-6
~7.6d1HPyridine H-4
~7.3dd1HPyridine H-5
~4.5s2HN-CH₂-Py
~3.6-3.4m2HPyrrolidine N-CH₂
~3.3-3.1m1HPyrrolidine CH-COOH
~2.8-2.6m2HPyrrolidine CH₂-CO
~12.5br s1HCOOH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~175.0C=O (acid)
~172.0C=O (lactam)
~149.0Pyridine C-2
~148.5Pyridine C-6
~136.0Pyridine C-4
~133.0Pyridine C-3
~123.5Pyridine C-5
~50.0N-CH₂ (pyrrolidine)
~45.0N-CH₂-Py
~38.0CH-COOH
~35.0CH₂-CO

Table 3: Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI)
Expected [M+H]⁺ 221.0870
Expected [M-H]⁻ 219.0724
Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to identify chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the sample into an ESI-MS instrument.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Potential Applications and Further Research

Derivatives of 5-oxopyrrolidine-3-carboxylic acid are known to possess a range of biological activities. The title compound, with its unique combination of a lactam and a pyridine moiety, could be a valuable building block for the synthesis of novel therapeutic agents. Further research could involve:

  • Screening for biological activity against various targets (e.g., enzymes, receptors).

  • Derivatization of the carboxylic acid group to generate amides or esters with potentially enhanced properties.

  • Investigation of its coordination chemistry with metal ions for applications in catalysis or bioinorganic chemistry.

This guide provides a foundational framework for the synthesis and characterization of this compound, enabling further exploration of its chemical and biological properties by the scientific community.

References

Technical Guide: Physicochemical Properties of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the known physicochemical properties of the compound 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. Due to the limited availability of experimental data in published literature, this guide combines computationally predicted data with generalized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The quantitative data available for this compound are primarily derived from computational models. These predicted values offer a preliminary assessment of the compound's characteristics.

PropertyValueSource
IUPAC Name This compoundComputed by Lexichem TK 2.7.0[1]
CAS Number 842958-29-6PubChem[1]
Molecular Formula C₁₁H₁₂N₂O₃PubChem[1]
Molecular Weight 220.22 g/mol Computed by PubChem 2.2[1]
XLogP3 -0.6Computed by XLogP3 3.0[1]
Monoisotopic Mass 220.08479225 DaComputed by PubChem 2.2[1]
Polar Surface Area 70.5 ŲPubChem[1]
Rotatable Bond Count 3PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Biological Context and Potential Significance

While no specific biological activities or signaling pathways for this compound have been detailed in the reviewed literature, the pyrrolidinone scaffold is a common motif in medicinal chemistry. Derivatives of 5-oxopyrrolidine have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents. Further research is required to elucidate the specific biological profile of this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized, standard experimental methodologies for determining the key physicochemical properties of a novel compound such as this compound.

Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the initial physicochemical characterization of a novel chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Purification Purification and Structural Confirmation (NMR, MS) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check Solubility Aqueous Solubility (Shake-Flask Method) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa DataCompilation Compile Data in Tabulated Format MeltingPoint->DataCompilation Solubility->DataCompilation pKa->DataCompilation

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

Determination of Melting Point (Capillary Method)

The melting point provides an indication of the purity of a crystalline solid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a heating block apparatus alongside a calibrated thermometer.

  • The sample is heated at a constant, slow rate (e.g., 1 °C/min).

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH in a sealed vial.

  • The vial is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, the suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a critical parameter that influences a compound's solubility and absorption at different pH values.

Methodology:

  • A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water for sparingly soluble compounds.

  • The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is recorded after each incremental addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Safety and Handling

Based on GHS classification information from one provider, this compound is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound is a compound for which publicly available experimental physicochemical data is scarce. The provided computational data serves as a useful starting point for researchers. The generalized experimental protocols outlined in this guide offer a framework for the empirical determination of its key properties, which is essential for any further investigation into its potential applications in drug discovery and development.

References

Biological Activity Screening of Novel Pyrrolidine-3-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel pyrrolidine-3-carboxylic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and its utility as a versatile scaffold for the development of new therapeutic agents. This guide details experimental protocols for assessing anticancer, antimicrobial, and enzyme-inhibitory activities, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate understanding and application in a research setting.

Introduction to Pyrrolidine-3-Carboxylic Acid Derivatives

Pyrrolidine-3-carboxylic acid and its derivatives are privileged heterocyclic scaffolds in drug discovery.[1][2] Their rigid, five-membered ring structure allows for the precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets.[1] These derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for the development of new drugs targeting various diseases.[3][4]

Anticancer Activity Screening

A significant area of investigation for pyrrolidine-3-carboxylic acid derivatives is their potential as anticancer agents.[3][5] Various synthetic derivatives have shown promising activity against several cancer cell lines.[6][7]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrrolidine-3-carboxylic acid derivatives against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Hydrazone Derivative 1A549 (Lung Carcinoma)Not specified; evaluated for viability inhibitory effects[6]
Diphenylamine-pyrrolidin-2-one-hydrazone 1IGR39 (Melanoma)2.5 - 20.2[5]
Diphenylamine-pyrrolidin-2-one-hydrazone 2PPC-1 (Prostate Cancer)2.5 - 20.2[5]
Hydroxymethyl & Trifluoromethylbiphenyl Derivative 7Pancreatic Cancer Cell Line 1Not specified; showed best antiproliferative effect[7]
Hydroxymethyl & Trifluoromethylbiphenyl Derivative 8bPancreatic Cancer Cell Line 2Not specified; showed best antiproliferative effect[7]
N-caffeoylmorpholine (6b)P388 (Murine Leukemia)1.48 µg/ml[8]
5-Oxopyrrolidine Derivative 18A549 (Lung Cancer)Potent Activity[9]
5-Oxopyrrolidine Derivative 19A549 (Lung Cancer)Potent Activity[9]
5-Oxopyrrolidine Derivative 20A549 (Lung Cancer)Potent Activity[9]
5-Oxopyrrolidine Derivative 21A549 (Lung Cancer)Potent Activity[9]
5-Oxopyrrolidine Derivative 22A549 (Lung Cancer)Potent Activity[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[7][11]

Materials:

  • Cancer cell lines (e.g., A549, IGR39, PPC-1)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)[12]

  • 96-well microplates

  • Test pyrrolidine-3-carboxylic acid derivatives

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of more than 650 nm can be used to reduce background noise.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualization: Cancer Signaling Pathways and Experimental Workflow

The following diagrams illustrate a general overview of cancer cell signaling pathways that can be targeted by small molecules and the experimental workflow for the MTT assay.

cancer_signaling_pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolidine Derivative Inhibitor->RAS Inhibitor->PI3K

Simplified Cancer Signaling Pathways

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Pyrrolidine Derivatives (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent (10 µL/well) incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and Determine IC50 read_absorbance->analyze end End analyze->end

MTT Assay Experimental Workflow

Antimicrobial Activity Screening

Pyrrolidine-3-carboxylic acid derivatives have also been explored for their potential as antimicrobial agents against a range of pathogens.[4][13][14]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected pyrrolidine-3-carboxylic acid derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration that inhibits visible microbial growth.

Compound IDMicroorganismMIC (µg/mL)Reference
2,3-pyrrolidinedione analogueS. aureus2 - 8[15]
2,3-pyrrolidinedione analogueS. epidermis2 - 8[15]
5-Oxopyrrolidine Derivative 21Multidrug-resistant S. aureusPromising and selective activity[9]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test pyrrolidine-3-carboxylic acid derivatives

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve the compounds)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.[5]

  • Well Preparation:

    • Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[16]

  • Compound Application:

    • Add a defined volume (e.g., 50-100 µL) of the test derivative solution at a specific concentration into the wells.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[2]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[2]

    • A larger zone of inhibition indicates greater antimicrobial activity.

Visualization: Antimicrobial Screening Workflow

The diagram below illustrates the workflow for the agar well diffusion assay.

agar_well_diffusion_workflow start Start prepare_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prepare_inoculum inoculate_plate Inoculate Agar Plate (Lawn Culture) prepare_inoculum->inoculate_plate create_wells Create Wells in Agar (6-8 mm diameter) inoculate_plate->create_wells add_samples Add Test Compounds, Positive & Negative Controls create_wells->add_samples incubate Incubate (24h for Bacteria, 48-72h for Fungi) add_samples->incubate measure_zones Measure Zones of Inhibition (in mm) incubate->measure_zones interpret_results Interpret Antimicrobial Activity measure_zones->interpret_results end End interpret_results->end

Agar Well Diffusion Assay Workflow

Enzyme Inhibition Screening

Pyrrolidine-3-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases.[1][17]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated strategy for the treatment of type 2 diabetes.[18][19]

CompoundDPP-4 IC50 (nM)Reference
Vildagliptin62[1]
Saxagliptin50[1]
4-fluoropyrrolidine derivative (17a)17[1]
Bromo-substituted benzylidene derivative1.27[1]

This assay measures the ability of a compound to inhibit the activity of the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)[4]

  • Test pyrrolidine-3-carboxylic acid derivatives

  • DPP-4 inhibitor (e.g., Sitagliptin) as a positive control[20]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the test compound or control, followed by the DPP-4 enzyme solution.[4]

    • Incubate the mixture for 10-15 minutes at 37°C to allow for inhibitor binding.[4][20]

    • Initiate the reaction by adding the DPP-4 substrate.[4]

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode for 15-30 minutes at 37°C (excitation ~360 nm, emission ~460 nm).[20]

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition for each compound concentration compared to the uninhibited control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.

The following diagram illustrates the role of DPP-4 in glucose homeostasis.

dpp4_signaling_pathway incretins Incretin Hormones (GLP-1, GIP) dpp4 DPP-4 Enzyme incretins->dpp4 Degradation pancreas Pancreas incretins->pancreas Stimulation inactive_metabolites Inactive Metabolites dpp4->inactive_metabolites insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose_control Improved Glucose Control insulin->glucose_control glucagon->glucose_control inhibitor Pyrrolidine Derivative (DPP-4 Inhibitor) inhibitor->dpp4 Inhibition enzyme_inhibition_workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents plate_setup Add Inhibitor and Enzyme to 96-well Plate prepare_reagents->plate_setup pre_incubate Pre-incubate to Allow Binding plate_setup->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_signal Measure Signal (Fluorescence/Absorbance) in Kinetic or Endpoint Mode initiate_reaction->measure_signal data_analysis Calculate % Inhibition and Determine IC50 measure_signal->data_analysis end End data_analysis->end

References

In Silico Docking Analysis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in silico docking studies for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid have not been published. This guide therefore presents a hypothetical, yet methodologically rigorous, framework for conducting such a study, based on established computational drug design protocols and the known biological activities of similar pyrrolidine-based compounds. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a small organic molecule containing a pyrrolidinone core, a structural motif present in numerous biologically active compounds.[1] Its chemical structure, available from public databases such as PubChem, suggests potential for various molecular interactions, making it a candidate for drug discovery research.[2] The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its ability to explore pharmacophore space effectively due to its three-dimensional nature.[1]

Given the reported anticancer and antimicrobial activities of various 5-oxopyrrolidine derivatives, this guide will outline a hypothetical docking study against two potential and well-validated targets: Epidermal Growth Factor Receptor (EGFR) for anticancer applications and Staphylococcus aureus DNA Gyrase for antimicrobial investigations.[3][4]

Hypothetical Target Selection and Rationale

Anticancer Target: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of various cancers.[6] Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are a clinically successful class of anticancer drugs. The pyrrolidinone scaffold has been incorporated into known kinase inhibitors, suggesting that this compound could potentially interact with the EGFR kinase domain. For this hypothetical study, the crystal structure of the human EGFR kinase domain will be utilized (e.g., PDB ID: 4WKQ).[7]

Antimicrobial Target: Staphylococcus aureus DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair, making it an excellent target for antibiotics.[8] This enzyme introduces negative supercoils into DNA, a process vital for bacterial survival.[4] Quinolone antibiotics, a major class of DNA gyrase inhibitors, function by stabilizing the enzyme-DNA complex, leading to double-strand DNA breaks and cell death.[8][9] The structural features of the subject compound warrant investigation of its potential to interact with the ATP-binding site of the GyrB subunit or the DNA-binding/cleavage site. For this study, the crystal structure of S. aureus DNA gyrase (e.g., PDB ID: 9FZ6) will be considered.[10]

Experimental Protocols for In Silico Docking

This section details a generalized yet comprehensive protocol for performing a molecular docking study.

Software and Tools
  • Molecular Modeling and Visualization: AutoDockTools, PyMOL, Chimera, Discovery Studio.

  • Docking Engine: AutoDock Vina.

  • Ligand Preparation: OpenBabel, ChemDraw.

  • Protein Structure Database: RCSB Protein Data Bank (PDB).

  • Ligand Structure Database: PubChem.

Ligand Preparation Protocol
  • Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database in SDF format.[11]

  • Format Conversion: Convert the SDF file to PDBQT format using OpenBabel. This format includes partial charges and atom types required by AutoDock Vina.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

Protein Preparation Protocol
  • Structure Retrieval: Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 4WKQ or S. aureus DNA gyrase, PDB ID: 9FZ6) from the RCSB PDB.[7][10]

  • Preparation and Cleaning: Open the PDB file in a molecular modeling tool like AutoDockTools.[7]

    • Remove water molecules and any co-crystallized ligands or heteroatoms.[11]

    • Repair any missing atoms or residues in the protein structure.

  • Protonation State: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign Kollman charges to the protein atoms.[7]

  • File Conversion: Save the prepared protein structure in PDBQT format.

Docking Simulation Protocol
  • Grid Box Generation:

    • Define a grid box that encompasses the active site of the target protein. The dimensions and coordinates of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

    • For EGFR, the grid box would be centered on the ATP-binding pocket. For DNA gyrase, it would be centered on the quinolone-binding pocket near the active site tyrosines.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and the exhaustiveness of the search algorithm.

  • Running the Docking Simulation: Execute the docking simulation using AutoDock Vina from the command line, referencing the configuration file.[11]

    • vina --config conf.txt --log log.txt

  • Output Analysis: AutoDock Vina will generate an output file in PDBQT format containing multiple binding modes (poses) of the ligand ranked by their binding affinity scores (in kcal/mol).[12]

Post-Docking Analysis
  • Binding Affinity: The binding affinity score provides an estimate of the binding free energy. A more negative value indicates a stronger and more favorable interaction.

  • Interaction Analysis:

    • Visualize the docked poses using software like PyMOL or Discovery Studio.[11]

    • Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Identify the key amino acid residues in the active site that are involved in the binding.

  • Pose Selection: Select the best-docked pose based on the lowest binding energy and the most favorable interactions with key residues in the active site.

  • Validation (Optional but Recommended): If a co-crystallized ligand is available in the original PDB file, a re-docking experiment can be performed. The protocol is considered validated if the root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose is less than 2.0 Å.[11]

Data Presentation

Quantitative results from the docking study should be summarized in a clear and structured format.

Table 1: Hypothetical Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
EGFR Kinase Domain4WKQ-8.5Met793, Leu718, Gly796Hydrogen Bond, Hydrophobic
S. aureus DNA Gyrase9FZ6-7.9Ser84, Asp88, Glu92Hydrogen Bond, Pi-Cation

Visualizations

Computer-Aided Drug Design Workflow

CADD_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase Target_ID Target Identification and Validation Hit_ID Hit Identification (Virtual Screening) Target_ID->Hit_ID Identify Binding Site Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Identify Promising Compounds Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency & Selectivity ADMET In Silico ADMET Prediction Lead_Opt->ADMET Predict Pharmacokinetics EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Potential Therapeutic Targets for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct biological activity data for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid has been identified in publicly available research. This guide, therefore, explores potential therapeutic targets based on the demonstrated activities of structurally related compounds containing the 5-oxopyrrolidine-3-carboxylic acid scaffold. The information presented is intended for research and drug development professionals and should be interpreted as a theoretical framework for initial investigation.

Introduction

This compound is a small molecule belonging to the pyrrolidine class of compounds. While this specific molecule has not been extensively studied for its biological effects, the pyrrolidine-3-carboxylic acid core is a well-established scaffold in medicinal chemistry, known to be a versatile building block for developing targeted therapeutics.[1][2] The presence of the pyridinylmethyl group suggests potential interactions with targets that recognize aromatic and heterocyclic moieties. This guide will delve into the potential therapeutic applications of this compound by examining the known targets of its structural analogs.

Potential Therapeutic Target Classes

Based on the biological activities of structurally similar pyrrolidine-3-carboxylic acid derivatives, the following therapeutic target classes are proposed for initial investigation.

Neurology: BACE1 Inhibition for Alzheimer's Disease

Recent research has identified that derivatives of 5-oxo-pyrrolidine-3-carboxylic acid can act as inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients. Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ production.

Hypothesized Signaling Pathway

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage Ab Amyloid-β (Aβ) APP->Ab Sequential Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation Neuron Neuronal Dysfunction and Death Plaques->Neuron BACE1 BACE1 BACE1->APP Initiates Cleavage gSecretase γ-Secretase gSecretase->Ab Completes Cleavage Inhibitor 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid (Hypothesized) Inhibitor->BACE1 Inhibition

Caption: Hypothesized BACE1 Inhibition Pathway.

Oncology: Anticancer Activity

Derivatives of 5-oxopyrrolidine have demonstrated promising anticancer activities.[4] Studies have shown that these compounds can suppress the viability of cancer cell lines, such as the A549 human lung adenocarcinoma cell line.[4] The exact molecular targets for these anticancer effects are often pleiotropic and can involve the inhibition of various kinases, enzymes involved in metabolic pathways, or the induction of apoptosis.

Illustrative Experimental Workflow for Anticancer Screening

Anticancer_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation Compound Test Compound CellLines Cancer Cell Lines (e.g., A549, MCF-7) Compound->CellLines ViabilityAssay Cell Viability Assay (e.g., MTT, MTS) CellLines->ViabilityAssay IC50 Determine IC50 ViabilityAssay->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) IC50->CellCycle TargetID Target Identification (e.g., Kinase Profiling) IC50->TargetID Xenograft Xenograft Mouse Model TargetID->Xenograft TumorGrowth Measure Tumor Growth Xenograft->TumorGrowth

Caption: General Workflow for Anticancer Drug Discovery.

Infectious Diseases: Antimicrobial and Antiviral Potential

The 5-oxopyrrolidine scaffold has been explored for the development of antimicrobial and antiviral agents.[4][5] Some derivatives have shown activity against multidrug-resistant bacteria, such as Staphylococcus aureus, while others have exhibited inhibitory effects against influenza viruses.[4][5]

Potential Antimicrobial Targets

The specific targets for the antimicrobial activity of this class of compounds are not well-defined but could include:

  • Bacterial Cell Wall Synthesis: Inhibition of enzymes like penicillin-binding proteins.

  • Bacterial DNA Replication: Targeting enzymes such as DNA gyrase and topoisomerase IV.

  • Bacterial Protein Synthesis: Interference with ribosomal function.

Data Presentation

As no quantitative data for this compound is available, the following table presents a hypothetical structure for reporting such data, which should be populated upon experimental investigation.

Target Class Specific Target Assay Type Metric Value (µM) Reference
NeurologyBACE1FRET AssayIC50Data not available-
OncologyA549 Cell LineMTT AssayGI50Data not available-
Infectious DiseasesS. aureusMIC AssayMICData not available-
Infectious DiseasesInfluenza A (H3N2)Plaque Reduction AssayEC50Data not available-

Experimental Protocols

Detailed experimental protocols would need to be developed to test the activity of this compound against the hypothesized targets. Below are generalized outlines for key experiments.

BACE1 Inhibition Assay (FRET-based)
  • Principle: A fluorescent resonance energy transfer (FRET) assay is used to measure the cleavage of a substrate peptide by BACE1.

  • Procedure:

    • Recombinant human BACE1 is incubated with a FRET substrate (e.g., a peptide with a fluorophore and a quencher).

    • The test compound is added at various concentrations.

    • The reaction is incubated at 37°C.

    • The fluorescence is measured over time. BACE1 cleavage separates the fluorophore and quencher, leading to an increase in fluorescence.

    • The IC50 value is calculated by plotting the percent inhibition against the compound concentration.

Cancer Cell Viability Assay (MTT)
  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

    • The test compound is added in a range of concentrations.

    • After a 48-72 hour incubation period, the MTT reagent is added to each well.

    • Viable cells with active metabolism convert MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured at a specific wavelength.

    • The GI50 (concentration for 50% growth inhibition) is determined.

Minimum Inhibitory Concentration (MIC) Assay
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

    • A standardized inoculum of the target bacterium (e.g., S. aureus) is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While direct experimental evidence is currently lacking for this compound, the established biological activities of its structural analogs strongly suggest its potential as a scaffold for developing novel therapeutics. The most promising areas for investigation appear to be in neurology (specifically BACE1 inhibition), oncology, and infectious diseases. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound's therapeutic potential. Further research, including in vitro screening against these and other relevant targets, is necessary to elucidate its specific mechanism of action and to validate its potential as a drug candidate.

References

The Emergence of a Novel Scaffold: 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the discovery, synthesis, and foundational biological evaluation of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, a promising new scaffold for the development of therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core attributes of this novel chemical entity, including detailed experimental protocols, quantitative biological data, and a conceptual framework for its development.

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous natural products and FDA-approved drugs. The strategic incorporation of a 5-oxo (pyroglutamic acid) moiety and a pyridin-3-ylmethyl substituent at the 1-position, combined with a carboxylic acid at the 3-position, has given rise to a novel scaffold with potential applications in various therapeutic areas. This document will delve into the initial discovery and characterization of this compound, as detailed primarily in the patent literature, which forms the foundation of our current understanding.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₃PubChem[1]
Molecular Weight 220.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 842958-29-6PubChem[1]
XLogP3 -0.6PubChem[1]

Rationale for Discovery and Development

The design of this compound is rooted in the principles of medicinal chemistry, where the combination of well-characterized pharmacophores can lead to novel biological activities. The pyrrolidinone core provides a rigid, three-dimensional structure that can orient substituents in precise vectors for optimal interaction with biological targets. The pyridinylmethyl group can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition. The carboxylic acid moiety serves as a key interaction point, often acting as a hydrogen bond donor and acceptor or forming salt bridges with amino acid residues in protein targets.

The initial exploration of this scaffold, as outlined in patent literature, was likely driven by the search for novel modulators of therapeutic targets where this specific combination of structural features was hypothesized to confer potent and selective activity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives, based on information collated from relevant patents and general synthetic procedures for similar compounds.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, a representative example of which is detailed below. This protocol is a generalized representation based on common organic chemistry principles and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Diethyl 2-(pyridin-3-ylmethyl)aminosuccinate

  • To a solution of diethyl aminomalonate hydrochloride (1 equiv.) in a suitable solvent such as ethanol, add a base like triethylamine (2.2 equiv.) and stir at room temperature.

  • Add 3-(bromomethyl)pyridine hydrobromide (1 equiv.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form Ethyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate

  • Dissolve the product from Step 1 in a suitable solvent such as toluene.

  • Add a base, for example, sodium ethoxide (1.1 equiv.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography.

Step 3: Hydrolysis to this compound

  • To a solution of the ester from Step 2 in a mixture of tetrahydrofuran and water, add a base such as lithium hydroxide (2 equiv.).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to approximately pH 3-4 with a suitable acid (e.g., 1N HCl).

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the final product.

Biological Evaluation

While specific quantitative data for the title compound is primarily found within patent literature and often presented as ranges, the general experimental protocols for assessing the biological activity of such scaffolds are well-established. Below are representative protocols for assays that would be employed to characterize the biological effects of this novel scaffold.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific enzyme target.

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Assay buffer (specific to the enzyme)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., fluorescent or colorimetric)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a microplate, add the enzyme solution to each well.

    • Add the diluted test compound or vehicle (DMSO) to the respective wells.

    • Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Signaling Pathway Assay

This protocol outlines a general method to evaluate the effect of the compound on a specific cellular signaling pathway.

  • Reagents and Materials:

    • Cell line expressing the target of interest

    • Cell culture medium and supplements

    • Test compound (dissolved in DMSO)

    • Stimulant or agonist for the signaling pathway

    • Lysis buffer

    • Antibodies for Western blotting or reagents for other detection methods (e.g., reporter gene assay)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle for a specified duration.

    • Stimulate the signaling pathway by adding the agonist.

    • After the desired incubation time, lyse the cells and collect the lysates.

    • Analyze the cell lysates for changes in the signaling pathway (e.g., protein phosphorylation by Western blot, reporter gene expression).

    • Quantify the results and determine the EC50 or IC50 of the compound on the signaling pathway.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_synthesis Synthetic Pathway Diethyl aminomalonate HCl Diethyl aminomalonate HCl Step 1 Step 1 Diethyl aminomalonate HCl->Step 1 3-(bromomethyl)pyridine HBr 3-(bromomethyl)pyridine HBr 3-(bromomethyl)pyridine HBr->Step 1 Diethyl 2-(pyridin-3-ylmethyl)aminosuccinate Diethyl 2-(pyridin-3-ylmethyl)aminosuccinate Step 1->Diethyl 2-(pyridin-3-ylmethyl)aminosuccinate Alkylation Step 2 Step 2 Diethyl 2-(pyridin-3-ylmethyl)aminosuccinate->Step 2 Cyclization Ethyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate Ethyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate Step 2->Ethyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate Step 3 Step 3 Ethyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate->Step 3 Hydrolysis Final Product 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Step 3->Final Product

Caption: A generalized synthetic route to the target scaffold.

G cluster_workflow Drug Discovery Workflow Scaffold_Design Scaffold Design (Pyrrolidinone Core + Pyridinylmethyl + Carboxylic Acid) Synthesis Chemical Synthesis Scaffold_Design->Synthesis In_Vitro_Screening In Vitro Screening (Enzyme/Receptor Assays) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Signaling Pathways) In_Vitro_Screening->Cell_Based_Assays Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Cell_Based_Assays->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Optimization

References

An In-Depth Spectroscopic and Synthetic Analysis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis and spectroscopic characterization of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1] This document outlines the predicted spectroscopic data (NMR, IR, MS), provides standardized experimental protocols for their acquisition, and visualizes the synthetic and analytical workflows.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be predicted based on the known properties of its constituent functional groups: a pyrrolidinone ring, a carboxylic acid, and a 3-substituted pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2', H-6'~8.5m2HPyridine
H-4'~7.7m1HPyridine
H-5'~7.4m1HPyridine
CH₂-Py~4.5s2HN-CH₂-Py
H-3~3.8m1HPyrrolidine CH
H-4~2.7m2HPyrrolidine CH₂
H-2~2.4m2HPyrrolidine CH₂
COOH~12.5br s1HCarboxylic Acid
¹³C NMR Chemical Shift (δ, ppm)Assignment
C=O (acid)~175Carboxylic Acid
C=O (lactam)~173Pyrrolidinone
C-2', C-6'~150Pyridine
C-4'~138Pyridine
C-3'~135Pyridine
C-5'~124Pyridine
N-CH₂-Py~50N-CH₂-Py
C-3~45Pyrrolidine CH
C-4~35Pyrrolidine CH₂
C-2~30Pyrrolidine CH₂

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1700-1725Strong, SharpC=O stretch (Carboxylic Acid)
1650-1680Strong, SharpC=O stretch (Lactam)
1570-1610MediumC=N and C=C stretches (Pyridine)
1400-1450MediumC-H bends
1150-1250MediumC-O stretch (Carboxylic Acid)

Table 3: Predicted Mass Spectrometry (MS) Data

Ionm/z (Predicted)Method
[M+H]⁺221.09ESI+
[M-H]⁻219.08ESI-
[M+Na]⁺243.07ESI+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at 25 °C.

    • Use a spectral width of 16 ppm.

    • Set the relaxation delay to 5 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire spectra at 25 °C.

    • Use a spectral width of 220 ppm.

    • Set the relaxation delay to 2 seconds.

    • Acquire 1024 scans.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectra to the residual DMSO signal at 2.50 ppm and the ¹³C spectra to the DMSO signal at 39.52 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing the mixture into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the clean ATR crystal.

  • Data Processing: Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition (Positive and Negative Modes):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3-4 kV.

    • Set the source temperature to 100-150 °C.

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the molecular ions and compare it with the calculated theoretical mass.

Synthesis and Analysis Workflow

A common method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with a primary amine.[2][3]

Synthesis and Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Itaconic_Acid Itaconic Acid Reaction Michael Addition/ Cyclization Itaconic_Acid->Reaction Py_Amine 3-(Aminomethyl)pyridine Py_Amine->Reaction Product 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS MS Product->MS Data_Analysis Data Interpretation & Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for synthesis and analysis.

Hypothetical Biological Signaling Pathway

Pyrrolidine derivatives are often investigated as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism where the title compound acts as a competitive inhibitor.

Hypothetical Enzyme Inhibition Pathway Enzyme Target Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds (Competitive) Substrate Natural Substrate Substrate->ES_Complex Product Biological Product Inhibitor 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Inhibitor->EI_Complex ES_Complex->Enzyme Releases ES_Complex->Product Catalyzes No_Reaction No Product Formation EI_Complex->No_Reaction

Caption: Competitive inhibition of a target enzyme.

References

A Technical Guide to the Preliminary Cytotoxicity Assessment of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical framework and generalized protocols for assessing the cytotoxicity of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. As of the latest literature review, no specific public data on the cytotoxic effects of this compound is available. The methodologies and examples provided are based on standard in vitro toxicology screening procedures.

Introduction

This compound is a small organic compound with a defined chemical structure.[1] As with any novel chemical entity being considered for therapeutic applications, a preliminary assessment of its cytotoxic potential is a critical first step in the drug discovery and development pipeline. Cytotoxicity assays are fundamental tools used to determine a compound's ability to induce cell death or inhibit cell proliferation, providing essential data on its potency and potential therapeutic window.[2]

This guide outlines the core methodologies for conducting a preliminary in vitro cytotoxicity assessment of this compound. It includes standardized experimental protocols, guidelines for data presentation, and a conceptual overview of potential underlying cell death mechanisms that could be explored in subsequent studies.

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data from cytotoxicity assays should be presented in a clear, structured format to allow for easy interpretation and comparison across different cell lines and time points. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%. A template for presenting such data is provided below.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SDAssay Type
MCF-7Breast Adenocarcinoma48[Insert Value]MTT
HeLaCervical Cancer48[Insert Value]MTT
A549Lung Carcinoma48[Insert Value]LDH
HepG2Hepatocellular Carcinoma48[Insert Value]MTT
JurkatT-cell Leukemia24[Insert Value]MTT
HCT116Colon Carcinoma72[Insert Value]LDH

SD: Standard Deviation

Experimental Workflow

The general workflow for an in vitro cytotoxicity assessment involves several key stages, from initial cell culture preparation to final data analysis and interpretation. This process ensures reproducibility and generates reliable data for decision-making.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation cell_selection Cell Line Selection (e.g., Cancer Panel) cell_culture Cell Culture & Seeding (96-well plates) cell_selection->cell_culture compound_prep Compound Preparation (Serial Dilutions) compound_treatment Compound Treatment (24, 48, 72h incubation) compound_prep->compound_treatment perform_assay Perform Assay compound_treatment->perform_assay assay_selection Select Cytotoxicity Assay (e.g., MTT, LDH) assay_selection->perform_assay data_acq Data Acquisition (e.g., Plate Reader) perform_assay->data_acq data_analysis Data Analysis (Dose-Response Curves) data_acq->data_analysis ic50 IC50 Value Determination data_analysis->ic50 interpretation Interpretation & Reporting ic50->interpretation

Caption: General workflow for in vitro cytotoxicity screening.

Experimental Protocols

The following are detailed protocols for two standard, robust, and cost-effective cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other solubilization buffer

  • Complete cell culture medium

  • This compound (test compound)

  • Microplate reader (absorbance at ~570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in complete medium to achieve the desired final concentrations.

  • Compound Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[2]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[2] During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[4] It is a common method for assessing cell death due to necrosis.

Materials:

  • 96-well cell culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Complete cell culture medium

  • This compound (test compound)

  • Microplate reader (absorbance at ~490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to set up additional controls for this assay:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).[5]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[2]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[2]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release.

Potential Signaling Pathways in Drug-Induced Cell Death

Should this compound demonstrate significant cytotoxic activity, subsequent studies would be required to elucidate its mechanism of action. Most cytotoxic agents induce cell death through programmed pathways like apoptosis or necroptosis.

G cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis cluster_necroptosis Necroptosis (Caspase-Independent) compound Cytotoxic Compound death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor dna_damage Intracellular Stress (e.g., DNA Damage) compound->dna_damage caspase8 Caspase-8 Activation death_receptor->caspase8 ripk1 RIPK1 death_receptor->ripk1 caspase8->ripk1 Inhibits caspase3 Executioner Caspases (Caspase-3/7) caspase8->caspase3 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 ripk3 RIPK3 ripk1->ripk3 necrosome Necrosome Formation ripk1->necrosome mlkl MLKL Phosphorylation ripk3->mlkl ripk3->necrosome necrosis Necrosis (Membrane Rupture, Inflammation) mlkl->necrosis necrosome->mlkl apoptosis Apoptosis (Blebbing, DNA Fragmentation) caspase3->apoptosis

Caption: Overview of key drug-induced cell death signaling pathways.

Apoptosis, or programmed cell death, can be initiated via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[6] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[6][7] Necroptosis is a form of programmed necrosis that is activated when apoptosis is inhibited, often involving the RIPK1-RIPK3-MLKL signaling axis.[8][9] Understanding which pathway(s) are activated by a compound is crucial for its development as a potential therapeutic.

References

Enantioselective Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Among these, pyrrolidine-3-carboxylic acid and its derivatives are of significant interest due to their presence in natural products and their utility as chiral building blocks in the synthesis of pharmaceutical agents. The stereochemistry of these compounds is often critical to their biological function, making their enantioselective synthesis a key challenge and an area of intensive research. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.

Core Synthetic Strategies

The enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives can be broadly categorized into several key approaches:

  • Organocatalytic Asymmetric Michael Addition: This powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. In the context of pyrrolidine-3-carboxylic acid synthesis, this typically involves the Michael addition of nitroalkanes to 4-oxo-2-enoates, followed by reductive cyclization.

  • Asymmetric Mannich-Type Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. Asymmetric variations of this reaction, often catalyzed by chiral organocatalysts, can be employed to construct the pyrrolidine ring with high stereocontrol.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step by combining three or more starting materials. Diastereoselective MCRs have been developed for the synthesis of highly substituted pyrrolidine derivatives.

  • Intramolecular Aza-Michael Cyclization: This "clip-cycle" approach involves the intramolecular conjugate addition of a nitrogen nucleophile onto an activated alkene, leading to the formation of the pyrrolidine ring. The stereochemistry is controlled by a chiral catalyst, often a phosphoric acid.

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as (R)-pyrrolidine-3-carboxylic acid itself, to synthesize more complex derivatives, preserving the initial stereochemistry.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data for various enantioselective methods, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Organocatalytic Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-2-enoates

EntryEnone Substrate (R¹)Nitroalkane (R²)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)Ref.
1MethylNitromethaneF (20)CH₂Cl₂488597[1]
2EthylNitromethaneF (20)CH₂Cl₂488296[1]
3n-PropylNitromethaneF (20)CH₂Cl₂727595[1]
4PhenylNitromethaneF (20)CH₂Cl₂727090[1]

Catalyst F is a diarylprolinol silyl ether-based organocatalyst.

Table 2: Asymmetric Nitro-Mannich/Hydroamination Cascade

EntryImine Substituent (Ar)Catalyst (mol%)SolventTemp (°C)Yield (%)ee (%)drRef.
1PhenylC (5)Toluene-156091>95:5[2][3]
24-FluorophenylC (5)Toluene-155892>95:5[2][3]
34-ChlorophenylC (5)Toluene-155593>95:5[2][3]
44-BromophenylC (5)Toluene-155294>95:5[2][3]

Catalyst C is a thiourea-based bifunctional organocatalyst.

Table 3: Asymmetric 'Clip-Cycle' Intramolecular Aza-Michael Addition

EntrySubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Ref.
1N-Cbz-protected bis-homoallylic amine(R)-TRIP (10)Toluene248592[4]
2Substituted N-Cbz-protected bis-homoallylic amine(R)-TRIP (10)Toluene247890[4]

(R)-TRIP is (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Procedure for Organocatalytic Asymmetric Michael Addition

To a solution of the 4-oxo-2-enoate (1.0 equiv) in CH₂Cl₂ (0.2 M) is added the organocatalyst (20 mol%). The mixture is stirred at room temperature for 10 minutes before the addition of the nitroalkane (2.0 equiv). The reaction is stirred at room temperature for the time indicated in Table 1. Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure. The residue is then subjected to reductive cyclization without further purification. The crude Michael adduct is dissolved in methanol and treated with a catalytic amount of Pd/C. The mixture is stirred under an atmosphere of H₂ (balloon) overnight. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude pyrrolidine-3-carboxylic acid derivative, which is purified by flash column chromatography.[1]

General Procedure for Asymmetric Nitro-Mannich/Hydroamination Cascade

To a solution of the N-Cbz imine (1.0 equiv) and the organocatalyst (5 mol%) in toluene (0.5 M) at -15 °C is added the nitroallene (1.2 equiv). The reaction is stirred at this temperature until the imine is consumed (monitored by TLC). Then, a gold catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 2 mol%) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.[2][3]

General Procedure for Asymmetric 'Clip-Cycle' Intramolecular Aza-Michael Addition

A solution of the N-Cbz-protected bis-homoallylic amine (1.0 equiv) and the chiral phosphoric acid catalyst (10 mol%) in toluene (0.1 M) is stirred at room temperature for 24 hours. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine product.[4]

Mandatory Visualizations

The following diagrams illustrate the core concepts of the described synthetic strategies.

Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product enone 4-Oxo-2-enoate michael_addition Asymmetric Michael Addition enone->michael_addition nitroalkane Nitroalkane nitroalkane->michael_addition catalyst Chiral Organocatalyst catalyst->michael_addition reductive_cyclization Reductive Cyclization (e.g., H₂, Pd/C) michael_addition->reductive_cyclization pyrrolidine Pyrrolidine-3-carboxylic Acid Derivative reductive_cyclization->pyrrolidine

Caption: Workflow for Organocatalytic Asymmetric Michael Addition.

Mannich_Cascade_Pathway imine N-Cbz Imine mannich_step Nitro-Mannich Reaction imine->mannich_step nitroallene Nitroallene nitroallene->mannich_step organocatalyst Bifunctional Organocatalyst organocatalyst->mannich_step intermediate β-Nitroamine Intermediate mannich_step->intermediate hydroamination_step Hydroamination intermediate->hydroamination_step gold_catalyst Gold Catalyst gold_catalyst->hydroamination_step product Trisubstituted Pyrrolidine hydroamination_step->product

Caption: Asymmetric Nitro-Mannich/Hydroamination Cascade Pathway.

Aza_Michael_Cycle start N-Protected bis-homoallylic amine activation Protonation of Amine and Activation of Alkene start->activation catalyst Chiral Phosphoric Acid (CPA) catalyst->activation cyclization Intramolecular Aza-Michael Addition activation->cyclization product Enantioenriched Pyrrolidine cyclization->product product->catalyst Catalyst Regeneration

Caption: Catalytic Cycle for Asymmetric Aza-Michael Cyclization.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. The method is based on the well-established reaction of primary amines with itaconic acid to form 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2][3]

Reaction Scheme

The synthesis involves a one-step condensation reaction between 3-(aminomethyl)pyridine and itaconic acid. The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (lactamization) to form the pyrrolidinone ring.

Caption: Overall reaction for the synthesis of the target compound.

Experimental Protocol

This protocol details the necessary materials, equipment, and procedures for the synthesis.

Materials and Equipment

Table 1: Reagents and Chemicals

ReagentFormulaMW ( g/mol )CAS No.Properties
3-(Aminomethyl)pyridineC₆H₈N₂108.143731-52-0Density: 1.062 g/mL
Itaconic AcidC₅H₆O₄130.1097-65-4M.P.: 162-164 °C[4]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2-
Hydrochloric Acid (HCl)HCl36.467647-01-0Concentrated (37%)
Deionized WaterH₂O18.027732-18-5-

Table 2: Required Equipment

EquipmentPurpose
250 mL Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Heating mantle with stirrerFor heating and mixing the reaction
Magnetic stir barFor stirring
Beakers, Graduated cylindersFor measuring and transferring reagents
Buchner funnel and filter flaskFor vacuum filtration
pH paper or pH meterTo monitor acidity/basicity
Rotary evaporatorTo remove solvent under reduced pressure (optional)
Analytical balanceFor accurate weighing of reagents
Synthetic Workflow

The overall workflow involves reaction setup, reflux, work-up with pH adjustment, isolation, and drying of the final product.

G A 1. Reagent Preparation B 2. Reaction Setup & Reflux A->B Add reagents to flask C 3. Cooling & Basification B->C 12-24 hours D 4. Filtration (Optional) C->D Add 10% NaOH E 5. Acidification & Precipitation D->E Filter insolubles F 6. Product Isolation E->F Add HCl to pH 4-5 G 7. Washing & Drying F->G Vacuum filtration H 8. Characterization G->H Wash with cold water

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 250 mL round-bottom flask, dissolve 19.5 g (0.15 mol) of itaconic acid in 100 mL of deionized water. Gentle heating may be required to fully dissolve the solid.[2]

    • Once dissolved, add 10.81 g (10.18 mL, 0.10 mol) of 3-(aminomethyl)pyridine to the flask using a pipette.

  • Reaction:

    • Add a magnetic stir bar to the flask, attach a reflux condenser, and place the setup in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 100 °C) with continuous stirring.

    • Maintain the reflux for 12-24 hours.[1][2] The reaction can be monitored by TLC if desired.

  • Work-up and Purification:

    • After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled mixture until the pH is approximately 10-11. This step dissolves the carboxylic acid product as its sodium salt.

    • If any solid impurities are present, filter the basic solution.

    • Transfer the clear filtrate to a beaker placed in an ice bath.

    • While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise to acidify the solution. The product will begin to precipitate.

    • Continue adding HCl until the pH of the solution is between 4 and 5.[2]

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid cake on the filter with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.

    • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

Table 3: Summary of Reaction Parameters and Expected Results

ParameterValueNotes
3-(Aminomethyl)pyridine (moles)0.10 molLimiting Reagent
Itaconic Acid (moles)0.15 mol1.5 equivalents[1][2]
SolventDeionized Water100 mL
Reaction Temperature~100 °C (Reflux)-
Reaction Time12-24 hoursMonitor for completion
Product AppearanceWhite to off-white solid-
Expected Yield70-90%Based on similar reported syntheses
Molecular FormulaC₁₁H₁₂N₂O₃-
Molecular Weight220.22 g/mol [5]
CAS Number842958-29-6[5]
Characterization

The identity and purity of the final compound, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons from the pyridine ring, a singlet for the methylene bridge (-CH₂-), and aliphatic protons for the pyrrolidinone ring.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons are expected.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 221.09.

  • Infrared (IR) Spectroscopy: Characteristic peaks for O-H (broad, carboxylic acid), C=O (amide and carboxylic acid), and C-N stretching are expected.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • 3-(Aminomethyl)pyridine is corrosive and can cause burns. Handle with care.

  • Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Avoid contact with skin and eyes.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

References

Application Note: A Robust HPLC Method for Purity Determination of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development.[1] Accurate and reliable determination of its purity is a critical step in quality control, ensuring the safety and efficacy of potential drug candidates. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the determination of its purity. The compound's polar nature, indicated by an XLogP3 value of -0.6, necessitates a method that ensures adequate retention and sharp peak shapes.[1]

The proposed method utilizes a polar-modified C18 column with a gradient elution of an acidic mobile phase and acetonitrile. The pyridine moiety in the molecule allows for sensitive UV detection.[2][3]

Chromatographic Conditions

A summary of the HPLC instrument conditions is provided in the table below. The selection of a reversed-phase column with a polar-embedded group is often beneficial for the retention of polar compounds.[4] A gradient elution is employed to ensure the separation of the main peak from potential polar and non-polar impurities.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

Experimental Protocols

1. Mobile Phase Preparation

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with HPLC-grade water and mix thoroughly. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Dilute to the mark with HPLC-grade acetonitrile and mix thoroughly. Filter through a 0.45 µm nylon filter before use.

2. Standard Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

3. Sample Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the Standard Solution Preparation.

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Conduct system suitability tests by injecting the standard solution five times. The system suitability criteria must be met before proceeding with sample analysis.[5][6]

  • Inject the prepared sample solution in duplicate.

  • After the analysis, flush the column with a high organic content mobile phase (e.g., 80% acetonitrile in water) for 30 minutes before storing it in an appropriate solvent.

Data Presentation

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[7][8] The following parameters should be monitored using the reference standard.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (RSD of Peak Area for 5 injections) ≤ 2.0%
Resolution (Rs) between main peak and closest impurity ≥ 1.5

Quantitative Analysis of a Hypothetical Sample

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Peak Name Retention Time (min) Peak Area (mAU*s) Area %
Impurity 14.215.80.08
Impurity 26.525.40.13
This compound8.919540.299.65
Impurity 311.319.60.10
Impurity 413.18.20.04
Total 19609.2 100.00

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardSol Standard Solution Preparation SST System Suitability Testing (SST) StandardSol->SST SampleSol Sample Solution Preparation SampleInj Sample Injection SampleSol->SampleInj Equilibration->SST SST->SampleInj If SST Passes Integration Peak Integration SampleInj->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

The proposed reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is specific, and the use of a standard gradient elution allows for the separation of the main component from potential process-related impurities and degradation products. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis.

References

Application Notes and Protocols: 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in enzyme inhibition assays. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar pyrrolidine-3-carboxylic acid derivatives to propose potential enzyme targets and detailed experimental protocols. The provided information is intended to serve as a foundational resource for initiating research into the bioactivity of this compound. The primary hypothesized targets, based on structural analogy, are Dipeptidyl Peptidase-4 (DPP-4) and Enoyl-Acyl Carrier Protein Reductase (InhA).

Compound Profile: this compound

This compound is a small molecule containing a pyrrolidinone core, a structural motif present in various biologically active compounds.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.22 g/mol [1]
CAS Number 842958-29-6[1]
Synonyms 5-Oxo-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid, 5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxylic acid[1]

Hypothesized Applications in Enzyme Inhibition

The pyrrolidine scaffold is a key feature in numerous enzyme inhibitors.[2] Based on the known activities of structurally related compounds, this compound is hypothesized to be a potential inhibitor of the following enzymes:

  • Dipeptidyl Peptidase-4 (DPP-4): A serine protease involved in glucose homeostasis. Many DPP-4 inhibitors are based on a pyrrolidine scaffold.

  • Enoyl-Acyl Carrier Protein Reductase (InhA): An essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Pyrrolidine carboxamides have been identified as potent InhA inhibitors.[2][3]

Application Notes: DPP-4 Inhibition Assay

Introduction to DPP-4

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4] It plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release, making it a validated therapeutic target for type 2 diabetes.[4][6]

Quantitative Data for Structurally Similar DPP-4 Inhibitors

The following table summarizes the inhibitory activity of known pyrrolidine-based DPP-4 inhibitors. This data can serve as a benchmark for evaluating the potency of this compound.

CompoundDPP-4 IC₅₀ (nM)Reference
Sitagliptin4.380 ± 0.319[7][8]
Vildagliptin~100 (as B-XI derivative)[9]
Bromo-substituted benzylidene derivative1.266 ± 0.264[7][8]
Pyrrolidine sulfonamide derivative (B-XI)11,320 ± 1,590[9]
DPP-4 Signaling Pathway

The inhibition of DPP-4 prevents the degradation of incretin hormones, thereby potentiating their downstream signaling effects on glucose homeostasis.

DPP4_Signaling_Pathway cluster_0 Postprandial State cluster_1 Incretin Release cluster_2 DPP-4 Action cluster_3 Pancreatic Response cluster_4 Physiological Effect Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 GIP GIP Food Intake->GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP->DPP4 Degradation GIP->Insulin Inactive Inactive Metabolites DPP4->Inactive Inhibitor 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid (Hypothesized Inhibitor) Inhibitor->DPP4 Inhibition Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Incubate Enzyme with Test Compound A->C B Prepare Test Compound Serial Dilutions B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress (e.g., Absorbance/Fluorescence) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC₅₀ Value G->H

References

Application Note: A Cell-Based Assay for the Characterization of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, a Putative Prolyl Hydroxylase Domain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid is a novel small molecule with structural similarities to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. PHDs are key oxygen sensors in cells that regulate the stability of Hypoxia-Inducible Factor (HIF), a master transcriptional regulator of the cellular response to hypoxia.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) protein, subsequent ubiquitination, and proteasomal degradation.[2] Inhibition of PHDs prevents HIF-α hydroxylation, leading to its stabilization and the activation of downstream hypoxic signaling pathways. This pathway is a significant therapeutic target for conditions such as anemia and ischemic diseases.[2] This application note describes a detailed protocol for a cell-based assay to evaluate the activity of this compound as a potential PHD inhibitor by measuring the stabilization of HIF-1α in a human cell line.

Assay Principle

The assay quantifies the ability of this compound to inhibit PHD activity within a cellular context. In the presence of a PHD inhibitor, HIF-1α is stabilized and accumulates in the nucleus. This accumulation can be detected and quantified using a variety of methods, including immunoblotting, immunofluorescence, or reporter gene assays. This protocol will focus on a widely used and robust method: a luciferase-based hypoxia response element (HRE) reporter gene assay.[3] This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs. Stabilization of HIF-1α leads to its binding to the HREs and subsequent expression of luciferase, which can be measured luminometrically.

Experimental Workflow

The overall experimental workflow for the cell-based assay development is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HeLa, U2OS, Hep3B) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound) Compound_Treatment Compound Treatment (Dose-response) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (16-24 hours) Compound_Treatment->Incubation Lysis_and_Luciferase Cell Lysis & Luciferase Assay Incubation->Lysis_and_Luciferase Data_Acquisition Data Acquisition (Luminescence Reading) Lysis_and_Luciferase->Data_Acquisition Data_Analysis Data Analysis (EC50 Calculation) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 1: General workflow for the cell-based HRE luciferase reporter assay.

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by PHD inhibitors.

signaling_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation (O2, 2-OG) HIF1a HIF-1α HIF1a->HIF1a_OH VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_Inhibitor 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid PHD_Inactive PHD (Inactive) PHD_Inhibitor->PHD_Inactive Inhibition HIF1a_stable HIF-1α (Stable) HIF_Complex HIF-1α/HIF-1β Complex HIF1a_stable->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Transcription

Figure 2: HIF-1α signaling pathway under normoxia and with PHD inhibition.

Experimental Protocols

Materials and Reagents

  • Cell Line: HeLa, U2OS, or Hep3B cell line stably expressing an HRE-luciferase reporter construct.

  • Compound: this compound (powder).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Positive Control: A known PHD inhibitor (e.g., Roxadustat, Daprodustat).

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Assay Plate: White, clear-bottom 96-well cell culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System).

  • Luminometer: Plate reader with luminescence detection capabilities.

Protocol

  • Cell Culture:

    • Maintain the HRE-luciferase reporter cell line in a 37°C, 5% CO₂ incubator.

    • Passage cells every 2-3 days to maintain logarithmic growth.

    • Ensure cells are healthy and free of contamination before starting the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 µM to 100 µM).

    • Prepare a stock solution of the positive control in DMSO and perform serial dilutions in the same manner.

    • The final DMSO concentration in all wells should be kept constant and should not exceed 0.5%.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells and adjust the density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Include wells with untreated cells as a negative control.

    • Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence in each well using a plate luminometer.

Data Analysis

  • Data Normalization:

    • Subtract the average luminescence signal from the vehicle control wells (background) from all other wells.

    • Normalize the data by setting the average signal from the positive control (at a saturating concentration) to 100% activation.

  • Dose-Response Curve and EC₅₀ Calculation:

    • Plot the normalized luminescence values against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of the compound that elicits a half-maximal response).

Data Presentation

The quantitative data from the assay should be summarized in a clear and concise table for easy comparison.

ParameterThis compoundPositive Control (e.g., Roxadustat)
EC₅₀ (µM) Insert experimentally determined valueInsert experimentally determined value
Maximum Fold Induction Insert experimentally determined valueInsert experimentally determined value
Z'-factor Insert experimentally determined valueInsert experimentally determined value
Signal-to-Background Insert experimentally determined valueInsert experimentally determined value

Note: The Z'-factor and Signal-to-Background ratio are important parameters for validating the robustness and quality of the assay. A Z'-factor greater than 0.5 indicates an excellent assay.

Conclusion

This application note provides a comprehensive protocol for a cell-based HRE luciferase reporter assay to assess the activity of this compound as a potential PHD inhibitor. The provided workflow, signaling pathway diagram, and detailed experimental procedures will enable researchers to effectively characterize the cellular potency of this compound and similar molecules. Further studies, such as immunoblotting for HIF-1α stabilization, can be performed to confirm the mechanism of action.[4]

References

Application Notes and Protocols for In Vivo Administration of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are general guidelines for the in vivo administration of the novel small molecule, 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. Due to the limited publicly available data on the specific biological activities of this compound, these protocols are based on established methodologies for similar small molecules, particularly those containing pyrrolidine and pyridine scaffolds. Optimization of these protocols is essential and should be guided by preliminary in vitro and in vivo characterization of the compound's specific biological effects.

Introduction

This compound is a small molecule featuring a pyrrolidone ring linked to a pyridine moiety. While the specific biological targets of this compound are not yet fully elucidated, derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a range of biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects.[1][2] Furthermore, the pyridine ring is a common pharmacophore in many enzyme inhibitors.[3] This suggests that this compound may act as an inhibitor of a specific enzyme-driven signaling pathway.

These application notes provide a framework for the initial in vivo evaluation of this compound, including vehicle formulation, dose-range finding, and a general protocol for assessing its efficacy in a relevant animal model.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data that should be determined during the initial in vivo characterization of this compound. The values presented are hypothetical and should be replaced with experimental data.

ParameterRoute of AdministrationVehicleDose Range (mg/kg)Maximum Tolerated Dose (MTD) (mg/kg)Pharmacokinetic Profile (t½)Efficacy Endpoint
Hypothetical Data Intraperitoneal (IP)10% DMSO, 40% PEG300, 50% Saline1 - 100504 hoursTumor growth inhibition (%)
Experimental Data User DefinedUser DefinedUser DefinedUser DefinedUser DefinedUser Defined

Experimental Protocols

Vehicle Formulation

The solubility of this compound must be determined to prepare a suitable formulation for in vivo administration. Carboxylic acid-containing compounds can sometimes be challenging to formulate due to their polarity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Saline (0.9% NaCl)

  • Tween 80

  • Carboxymethylcellulose (CMC)

Protocol:

  • Solubility Testing:

    • Attempt to dissolve the compound in sterile saline or phosphate-buffered saline (PBS) at the desired concentration.

    • If insoluble, test solubility in a small amount of DMSO, followed by dilution with a co-solvent system. Common formulations for small molecules include:

      • 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

      • 0.5% or 1% CMC in sterile water

  • Formulation Preparation:

    • To prepare a 10 mg/mL solution in a DMSO/PEG300/Saline vehicle:

      • Dissolve 100 mg of the compound in 1 mL of DMSO.

      • Add 4 mL of PEG300 and mix thoroughly.

      • Slowly add 5 mL of sterile saline while vortexing to prevent precipitation.

    • Prepare fresh on the day of dosing.

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, further optimization of the vehicle is required.

Maximum Tolerated Dose (MTD) Study

An MTD study is crucial to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Materials:

  • Healthy, age-matched laboratory animals (e.g., mice or rats)

  • Prepared formulation of this compound

  • Vehicle control

Protocol:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 animals per group).

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Monitor animals daily for 7-14 days for clinical signs of toxicity, including:

    • Changes in body weight (measure daily)

    • Changes in behavior (lethargy, agitation)

    • Physical appearance (ruffled fur, hunched posture)

    • Food and water intake

  • Endpoint: The MTD is typically defined as the highest dose that results in no more than 10-15% body weight loss and no mortality or severe clinical signs of toxicity.

In Vivo Efficacy Study (General Protocol for a Xenograft Tumor Model)

This protocol provides a general workflow for assessing the anti-tumor efficacy of the compound in a xenograft model, assuming a potential anticancer activity. This should be adapted based on the determined biological activity.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line of interest

  • Prepared formulation of this compound

  • Vehicle control

  • Positive control (standard-of-care chemotherapy)

Protocol:

  • Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Group Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, different doses of the test compound below the MTD, positive control).

  • Dosing: Begin dosing according to the determined schedule (e.g., once daily, every other day) and route of administration.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance between groups.

Signaling Pathway and Experimental Workflow

Based on the common biological activities of pyrrolidine and pyridine derivatives as enzyme inhibitors, a hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade_1 Upstream Kinase Receptor_Tyrosine_Kinase->Signaling_Cascade_1 Activates Signaling_Cascade_2 Downstream Kinase Signaling_Cascade_1->Signaling_Cascade_2 Phosphorylates Transcription_Factor Transcription Factor Signaling_Cascade_2->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Compound 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Compound->Signaling_Cascade_1 Inhibits

Caption: Hypothetical signaling pathway showing inhibition by the compound.

G Start Start: In Vivo Study Vehicle Vehicle Formulation & Solubility Testing Start->Vehicle MTD Maximum Tolerated Dose (MTD) Study Vehicle->MTD Efficacy In Vivo Efficacy Study (e.g., Xenograft Model) MTD->Efficacy Data_Analysis Data Analysis (Tumor Growth, Toxicity) Efficacy->Data_Analysis End End: Determine In Vivo Activity Data_Analysis->End

Caption: General experimental workflow for in vivo evaluation.

References

Application Notes and Protocols for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct published research on the specific biological activity or applications of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in neuroscience. The following application notes and protocols are based on the known neuropharmacological activities of structurally related compounds containing the 5-oxopyrrolidine and pyrrolidine-3-carboxylic acid scaffolds. These are provided as a guide for potential areas of investigation.

Introduction

The pyrrolidinone ring is a core structural motif in a class of drugs known as nootropics, which are substances that may enhance cognitive function. The prototypical nootropic, piracetam, and its derivatives are known for their neuroprotective and anticonvulsant properties.[1] The 5-oxopyrrolidine scaffold, present in the compound of interest, is a key feature of these agents. Additionally, derivatives of pyrrolidine-3-carboxylic acid have been explored for their anticonvulsant activities.[2] Given this background, it is hypothesized that this compound may exhibit nootropic, neuroprotective, or anticonvulsant effects.

Potential Applications in Neuroscience Research

  • Neuroprotection: As a potential neuroprotective agent, this compound could be investigated for its ability to mitigate neuronal damage in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Cognitive Enhancement: The nootropic potential of this compound could be explored in models of learning and memory.

  • Anticonvulsant Activity: Given the anticonvulsant properties of related structures, this compound could be screened for its efficacy in various seizure models.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on structurally similar pyrrolidinone and pyrrolidine-3-carboxylic acid derivatives, which may serve as a benchmark for future studies on this compound.

Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione-acetamide Derivatives [3]

CompoundMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)
Derivative 69k80.38108.80

MES: Maximal Electroshock Test

Table 2: Anticonvulsant Activity of 3-Aminopyrrolidine-2,5-dione Derivatives [4]

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)6 Hz (44 mA) ED₅₀ (mg/kg)
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione49.667.431.363.2

scPTZ: Subcutaneous Pentylenetetrazole Test

Table 3: Cholinesterase Inhibition by Chiral N-Substituted Aryloxymethyl Pyrrolidines [5]

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
(R)-8b> 102.03
(S)-8b> 101.70

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential neuropharmacological activities of this compound.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

This protocol is adapted from a standard model used to evaluate the neuroprotective effects of compounds in ischemic stroke.[6][7]

Objective: To assess the ability of the test compound to reduce infarct volume and improve neurological outcome following focal cerebral ischemia in rodents.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Test compound solution and vehicle control

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Saline

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the surgery. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the distal ECA. Insert the nylon monofilament through the ECA stump and advance it into the ICA to block the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the CCA bifurcation.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

  • Drug Administration: Administer the test compound or vehicle (e.g., intravenously or intraperitoneally) at a predetermined time relative to the onset of ischemia or reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson's scale or a 5-point scale).

  • Infarct Volume Measurement: Following neurological assessment, euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2% TTC. Healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.

Protocol 2: Anticonvulsant Screening

The following protocols describe standard models for the initial screening of anticonvulsant drugs.

Objective: To determine the anticonvulsant efficacy of the test compound against chemically and electrically induced seizures.

2.1 Maximal Electroshock (MES) Test [8]

Materials:

  • Mice (e.g., Swiss Webster, 20-25 g)

  • Corneal electrodes

  • Pulse generator

  • Test compound solution and vehicle control

Procedure:

  • Administer the test compound or vehicle to groups of mice at various doses.

  • At the time of peak effect (e.g., 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the median effective dose (ED₅₀) using probit analysis.

2.2 Subcutaneous Pentylenetetrazole (scPTZ) Test [8]

Materials:

  • Mice (e.g., Swiss Webster, 20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

  • Test compound solution and vehicle control

Procedure:

  • Administer the test compound or vehicle to groups of mice at various doses.

  • At the time of peak effect, administer a subcutaneous injection of PTZ.

  • Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • The absence of clonic seizures is considered protection.

  • Calculate the median effective dose (ED₅₀) using probit analysis.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothetical Neuroprotective Signaling Pathway Glutamate_Excitotoxicity Glutamate Excitotoxicity Ca_Influx ↑ Ca²⁺ Influx Glutamate_Excitotoxicity->Ca_Influx Downstream_Cascades Activation of Downstream Cascades (e.g., Calpains, Caspases) Ca_Influx->Downstream_Cascades Neuronal_Death Neuronal Death Downstream_Cascades->Neuronal_Death Test_Compound 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Target_Receptor Modulation of Target Receptor/Channel (e.g., AMPA-R, NMDA-R) Test_Compound->Target_Receptor Binds to Target_Receptor->Ca_Influx Inhibits Neuroprotection Neuroprotection Target_Receptor->Neuroprotection

Caption: Hypothetical neuroprotective signaling pathway.

G cluster_1 Experimental Workflow for Anticonvulsant Screening Compound_Synthesis Compound Synthesis In_Vivo_Screening Acute In Vivo Screening (MES & scPTZ Tests) Compound_Synthesis->In_Vivo_Screening Dose_Response Dose-Response Studies (ED₅₀ Determination) In_Vivo_Screening->Dose_Response Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Dose_Response->Neurotoxicity Advanced_Models Advanced Seizure Models (e.g., 6 Hz, Kindling) Dose_Response->Advanced_Models Lead_Optimization Lead Optimization Advanced_Models->Lead_Optimization

Caption: Workflow for anticonvulsant drug discovery.

G cluster_2 Logical Flow for Neuroprotection Studies In_Vitro_Evidence In Vitro Evidence of Neuroprotection In_Vivo_Model In Vivo Model of Neurological Damage (e.g., MCAO) In_Vitro_Evidence->In_Vivo_Model Behavioral_Assessment Behavioral/Functional Assessment In_Vivo_Model->Behavioral_Assessment Histological_Assessment Histological/Imaging Assessment In_Vivo_Model->Histological_Assessment Therapeutic_Potential Assessment of Therapeutic Potential Behavioral_Assessment->Therapeutic_Potential Histological_Assessment->Therapeutic_Potential MOA_Investigation Investigation of Mechanism of Action Therapeutic_Potential->MOA_Investigation

Caption: Logical flow for evaluating neuroprotective compounds.

References

Application Notes and Protocols for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid as a chemical probe for target identification. While direct biological targets of this specific compound are not yet fully elucidated in published literature, its structural similarity to known bioactive molecules, such as BACE-1 inhibitors, suggests its potential as a valuable tool for discovering novel therapeutic targets.[1] These notes offer a framework for utilizing this compound in affinity-based proteomics to identify and validate its protein binding partners.

Introduction

This compound is a small molecule belonging to the pyrrolidone class of compounds. Its chemical structure, featuring a pyrrolidone core, a carboxylic acid group, and a pyridine moiety, suggests its potential for interacting with biological macromolecules. The identification of protein targets for novel small molecules is a critical step in drug discovery and chemical biology research. Chemical probes, when appropriately designed and utilized, can be powerful tools for isolating and identifying specific protein targets from a complex cellular environment. This document outlines the necessary protocols for employing this compound as a chemical probe.

Chemical Properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
CAS Number 842958-29-6

Potential (Hypothetical) Biological Target: BACE-1

Based on existing research on similar 5-oxo-pyrrolidine derivatives, a potential, yet unconfirmed, target for this chemical probe is the Beta-secretase 1 (BACE-1) enzyme.[1] BACE-1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. Therefore, the following protocols are presented within the hypothetical context of identifying and validating BACE-1 as a target.

Experimental Workflows and Protocols

Chemical Probe Synthesis and Immobilization

To utilize this compound as a chemical probe, it must first be functionalized with a linker and then immobilized on a solid support (e.g., agarose beads) for affinity purification. The carboxylic acid moiety is the most suitable point for chemical modification.

Experimental Workflow for Probe Preparation:

G cluster_0 Probe Synthesis & Immobilization Start 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Step1 Amine-functionalized linker attachment (e.g., N-Boc-ethylenediamine) Start->Step1 EDC/NHS coupling Step2 Deprotection of Boc group Step1->Step2 TFA treatment Step3 Immobilization on NHS-activated agarose beads Step2->Step3 Result Immobilized Chemical Probe Step3->Result

Caption: Workflow for probe synthesis and immobilization.

Protocol 1: Immobilization of the Chemical Probe

  • Linker Attachment:

    • Dissolve this compound (1 eq.) in anhydrous DMF.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.). Stir for 15 minutes at room temperature.

    • Add an amine-functionalized linker (e.g., N-Boc-ethylenediamine, 1.1 eq.) and stir overnight at room temperature.

    • Purify the linker-conjugated compound by HPLC.

  • Deprotection:

    • Dissolve the purified product in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir for 2 hours at room temperature.

    • Evaporate the solvent under reduced pressure.

  • Immobilization:

    • Wash NHS-activated agarose beads with ice-cold 1 mM HCl.

    • Immediately add a solution of the deprotected linker-conjugated compound in coupling buffer (e.g., 0.1 M NaHCO₃, 0.15 M NaCl, pH 8.3).

    • Incubate overnight at 4°C with gentle shaking.

    • Quench unreacted NHS groups by adding 1 M Tris-HCl, pH 8.0, and incubate for 1 hour.

    • Wash the beads extensively with PBS to remove non-covalently bound molecules.

Affinity Pull-Down Assay

This assay aims to isolate proteins that bind to the immobilized chemical probe from a cell lysate.

Experimental Workflow for Affinity Pull-Down:

G cluster_1 Affinity Pull-Down Lysate Cell Lysate Preparation Incubation Incubation of lysate with immobilized probe Lysate->Incubation Wash Washing steps to remove non-specific binders Incubation->Wash Elution Elution of bound proteins Wash->Elution Analysis Protein identification by LC-MS/MS Elution->Analysis

Caption: Workflow for the affinity pull-down assay.

Protocol 2: Affinity Pull-Down and Mass Spectrometry

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a neuronal cell line) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Incubate the immobilized probe beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been quenched without the chemical probe.

    • For competitive elution, pre-incubate the lysate with an excess of free this compound before adding the beads.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using an appropriate elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE sample buffer).

  • Protein Identification:

    • Neutralize the eluted proteins if using a low pH elution buffer.

    • Separate the proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise specific bands of interest or the entire lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

Data Presentation

Quantitative data from target identification and validation experiments should be presented in a clear and structured manner.

Table 1: Hypothetical Mass Spectrometry Results

Protein ID (UniProt)Protein NameScoreUnique PeptidesFold Enrichment (Probe/Control)
P56817Beta-secretase 1 (BACE-1)5421525.3
Q13435Gamma-secretase subunit PEN-212143.1
P05067Amyloid-beta precursor protein (APP)9832.5

Table 2: Hypothetical BACE-1 Inhibition Assay Data

CompoundIC₅₀ (nM)
This compound150
Known BACE-1 Inhibitor25
Negative Control> 10,000

Target Validation

Following the identification of potential binding partners, it is crucial to validate the interaction.

In Vitro BACE-1 Inhibition Assay

Protocol 3: BACE-1 FRET Assay

  • Prepare a reaction mixture containing a BACE-1 FRET substrate, recombinant human BACE-1 enzyme, and assay buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement in a cellular context.

Signaling Pathway (Hypothetical):

G cluster_2 Amyloid Precursor Protein (APP) Processing APP APP sAPPb sAPPβ APP->sAPPb cleavage AICD AICD APP->AICD cleavage Ab BACE1 BACE-1 BACE1->sAPPb gSecretase γ-Secretase gSecretase->Ab gSecretase->AICD Probe 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Probe->BACE1 inhibits

Caption: Hypothetical inhibition of BACE-1 by the chemical probe.

Conclusion

This compound represents a promising chemical scaffold for the development of probes to identify novel drug targets. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to utilize this compound in target identification and validation studies. While the biological targets of this molecule are yet to be definitively identified, the methodologies described herein offer a robust starting point for its characterization as a chemical probe.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, a key intermediate for preclinical research and development. The synthetic route described is a robust and scalable method utilizing the condensation of itaconic acid with 3-picolylamine. This application note includes a comprehensive experimental protocol, tabulated data for reagents and expected outcomes, safety precautions, and characterization methods. Additionally, diagrams illustrating the synthetic pathway and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyrrolidinone scaffold is a common motif in a variety of biologically active molecules. The development of a reliable and scalable synthesis is crucial for advancing preclinical studies that require significant quantities of high-purity material. The presented protocol is based on established methodologies for the synthesis of analogous 1-substituted-5-oxopyrrolidine-3-carboxylic acids, offering a practical approach for producing this compound on a multi-gram to kilogram scale.

Synthesis Pathway

The synthesis proceeds via a one-pot reaction involving the Michael addition of 3-picolylamine to itaconic acid, followed by an intramolecular cyclization to form the desired pyrrolidinone ring structure.

Synthesis_Pathway Itaconic_Acid Itaconic Acid Intermediate Michael Adduct (Intermediate) Itaconic_Acid->Intermediate + Picolylamine 3-Picolylamine Picolylamine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplier
Itaconic Acid97-65-4130.10≥99%Sigma-Aldrich
3-Picolylamine3731-52-0108.14≥98%Sigma-Aldrich
Deionized Water7732-18-518.02High Purity-
Hydrochloric Acid7647-01-036.461 MFisher Scientific
Sodium Hydroxide1310-73-240.001 MFisher Scientific
Ethanol64-17-546.0795%Fisher Scientific
Celite®61790-53-2--Sigma-Aldrich
Activated Carbon7440-44-012.01-Sigma-Aldrich
Equipment
  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Large Büchner funnel and filter flask

  • pH meter or pH strips

  • Rotary evaporator

  • Vacuum oven

Synthetic Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Charge flask with Itaconic Acid and Deionized Water B Stir and heat to 80°C A->B C Slowly add 3-Picolylamine B->C D Heat to reflux (100-105°C) for 12-18 hours C->D E Cool reaction to room temperature D->E F Adjust pH to ~3 with 1M HCl E->F G Cool to 0-5°C and stir for 2 hours F->G H Filter the precipitate G->H I Wash with cold deionized water H->I J Dissolve crude product in hot ethanol/water I->J K Treat with activated carbon J->K L Hot filter through Celite® K->L M Cool to crystallize L->M N Filter and wash with cold ethanol M->N O Dry under vacuum N->O

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add itaconic acid (1.00 kg, 7.69 mol) and deionized water (5.0 L).

  • Reagent Addition: Stir the mixture and heat to 80°C until the itaconic acid is fully dissolved. Slowly add 3-picolylamine (0.83 kg, 7.69 mol) dropwise over a period of 1 hour, maintaining the temperature below 90°C. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Adjust the pH of the slurry to approximately 3 with 1 M hydrochloric acid.

  • Precipitation: Cool the mixture to 0-5°C in an ice bath and stir for an additional 2 hours to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a large Büchner funnel. Wash the filter cake with cold deionized water (2 x 1 L).

  • Drying (Crude): Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification Procedure
  • Recrystallization: Dissolve the crude this compound in a minimal amount of a hot mixture of ethanol and water (e.g., 1:1 v/v).

  • Decolorization: Add activated carbon (5% w/w of the crude product) to the hot solution and stir for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pad of Celite® to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C to a constant weight.

Expected Results and Characterization

ParameterExpected Value
Yield 75-85%
Purity (HPLC) >98%
Appearance White to off-white solid
Melting Point To be determined
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, COOH), 8.5-8.4 (m, 2H, Py-H), 7.6 (d, 1H, Py-H), 7.3 (dd, 1H, Py-H), 4.5 (s, 2H, N-CH₂-Py), 3.6-3.4 (m, 2H, CH₂-N), 3.2-3.0 (m, 1H, CH-COOH), 2.8-2.6 (m, 1H, CH₂CO), 2.5-2.3 (m, 1H, CH₂CO).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 175.0 (C=O, acid), 173.5 (C=O, lactam), 149.0 (Py-C), 148.5 (Py-C), 135.0 (Py-C), 133.0 (Py-C), 123.5 (Py-C), 50.0 (N-CH₂), 48.0 (N-CH₂-Py), 38.0 (CH-COOH), 35.0 (CH₂CO).

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1720 (C=O, acid), 1680 (C=O, lactam), 1600, 1480 (C=C, C=N).

  • Mass Spectrometry (ESI+): m/z 221.09 [M+H]⁺.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood.

  • Handling Reagents:

    • Itaconic Acid: May cause skin and eye irritation.

    • 3-Picolylamine: Corrosive and may cause burns. Handle with care.

    • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care.

  • Reaction Conditions: The reaction is heated to reflux. Ensure proper assembly of the reflux apparatus to prevent vapor leakage. The initial addition of 3-picolylamine is exothermic; control the addition rate to manage the temperature.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC/LC-MS. Ensure the reaction temperature is maintained.
Product loss during work-up.Ensure the pH is accurately adjusted for precipitation. Use minimal solvent for washing the precipitate.
Low Purity Incomplete reaction or side reactions.Optimize reaction time and temperature. Purify the crude product by recrystallization as described.
Product is an oil or does not solidify Impurities present.Attempt to triturate with a non-polar solvent (e.g., diethyl ether, hexanes) to induce solidification. If unsuccessful, purify by column chromatography.
Dark colored product Impurities from starting materials or side reactions.Use the activated carbon decolorization step during purification.

Conclusion

The protocol detailed in this application note provides a practical and scalable method for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably produce this key intermediate in sufficient quantities and with the high purity required for preclinical studies. The provided characterization data serves as a benchmark for product verification.

Application Notes & Protocols for the Formulation of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid for Enhanced Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid is a small molecule with potential therapeutic applications. However, like many drug candidates, its efficacy can be limited by poor oral bioavailability. This document provides a comprehensive guide to potential formulation strategies and detailed experimental protocols to enhance the oral absorption of this compound. The physicochemical properties of the molecule, including a computed XLogP3 of -0.6, suggest it is hydrophilic, which may present challenges related to membrane permeability.[1][2] The presence of a carboxylic acid and a pyridine functional group indicates that its solubility and charge will be pH-dependent.

These application notes will explore various formulation approaches to address potential challenges such as low solubility, poor dissolution rate, and inadequate membrane permeation.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₃PubChem[1]
Molecular Weight220.22 g/mol PubChem[1]
XLogP3 (Computed)-0.6PubChem[1][2]
IUPAC NameThis compoundPubChem[1]

Potential Formulation Strategies for Oral Bioavailability Enhancement

Given the hydrophilic nature suggested by the computed XLogP, formulation strategies should aim to improve membrane permeation. However, solubility in the gastrointestinal fluid should also be confirmed and optimized. Several formulation strategies can be employed to enhance the oral bioavailability of drug candidates.[3][4][5][6]

Table 2: Overview of Formulation Strategies

StrategyMechanism of Bioavailability EnhancementKey Excipients/Components
Amorphous Solid Dispersions Increases the aqueous solubility and dissolution rate by preventing crystallization of the drug.Polymers (e.g., HPMCAS, PVP, Soluplus®)[7][8]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Improves drug solubilization in the GI tract and can enhance lymphatic uptake, bypassing first-pass metabolism.Oils, surfactants, and cosurfactants.[9][10]
Complexation with Cyclodextrins Forms inclusion complexes with the drug, increasing its solubility and dissolution rate.β-cyclodextrins, HP-β-cyclodextrins.[8][9]
Use of Permeation Enhancers Alters the intestinal epithelium to increase drug permeability.Surfactants, fatty acids, bile salts.
pH Modification Utilizes pH-modifying excipients to create a favorable microenvironment for drug dissolution.Acidic or basic excipients.[9]

Experimental Protocols

Protocol 1: Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various physiologically relevant media.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) pH 7.4

  • Simulated Gastric Fluid (SGF) pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of the compound to separate vials containing each of the test media.

  • Incubate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each medium.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., HPMCAS, PVP K30)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the drug and the chosen polymer in a common organic solvent in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Remove the solvent using a rotary evaporator at a controlled temperature.

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterize the resulting solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Protocol 3: In Vitro Dissolution Testing

Objective: To evaluate the dissolution profile of the developed formulations in comparison to the unformulated drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution medium (e.g., SGF, FaSSIF)

  • Formulations (e.g., ASD, cyclodextrin complex) and unformulated drug

  • HPLC system

Procedure:

  • Fill the dissolution vessels with 900 mL of the pre-warmed dissolution medium (37°C).

  • Place a known amount of the formulation or unformulated drug in each vessel.

  • Rotate the paddles at a specified speed (e.g., 50 rpm).

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration by HPLC.

  • Plot the percentage of drug dissolved against time.

Protocol 4: In Vitro Permeability Assay using Caco-2 Cell Monolayers

Objective: To assess the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound and formulations

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the basolateral side at various time points and from the apical side at the end of the experiment.

  • To assess efflux, add the compound to the basolateral side and sample from the apical side.

  • At the end of the experiment, assess monolayer integrity again using Lucifer yellow.

  • Quantify the drug concentration in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for the A to B and B to A directions.

Visualizations

Formulation_Development_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Formulation & Characterization cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (Solubility, pKa, LogP) C Select Formulation Approach (e.g., ASD, Lipid-based) A->C B Solid-State Characterization (Crystallinity, Polymorphism) B->C D Excipient Compatibility Screening C->D E Formulation Preparation D->E F In Vitro Dissolution Testing E->F G In Vitro Permeability (e.g., Caco-2) F->G H Pharmacokinetic Studies in Animal Models G->H

Caption: Formulation development workflow for oral bioavailability enhancement.

ASD_Mechanism cluster_drug Crystalline Drug cluster_asd Amorphous Solid Dispersion cluster_dissolution Dissolution in GI Fluid drug Drug Molecules dispersed_drug Dispersed Drug drug->dispersed_drug Dispersion in Polymer Matrix polymer Polymer Matrix supersaturated Supersaturated Solution dispersed_drug->supersaturated Rapid Dissolution absorption Enhanced Absorption supersaturated->absorption Increased Driving Force for Permeation

Caption: Mechanism of bioavailability enhancement by amorphous solid dispersions.

References

Application Note: High-Throughput Quantification of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a fast chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalytical applications in drug discovery and development.

Introduction

This compound is a small molecule of interest in pharmaceutical research. A robust and reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the determination of this compound in human plasma. The method is designed to provide high sensitivity, specificity, and a wide dynamic range, making it suitable for various research applications.

Experimental

Materials and Reagents
  • This compound (Analyte)

  • This compound-d4 (Internal Standard, IS)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

  • Analytical Balance

  • Centrifuge

  • Autosampler Vials

  • Pipettes

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (500 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 200 µL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject G cluster_solution_prep Solution Preparation Logic analyte_stock Analyte Stock (1 mg/mL) analyte_working Analyte Working Solutions analyte_stock->analyte_working is_stock IS Stock (1 mg/mL) is_working IS Working Solution (500 ng/mL) is_stock->is_working cal_standards Calibration Standards (1-1000 ng/mL) analyte_working->cal_standards qc_samples QC Samples (1, 3, 80, 800 ng/mL) analyte_working->qc_samples blank_plasma Blank Human Plasma blank_plasma->cal_standards blank_plasma->qc_samples

Troubleshooting & Optimization

improving yield and purity of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the aza-Michael addition of 3-(aminomethyl)pyridine to itaconic acid, followed by an intramolecular cyclization.

dot

Caption: Troubleshooting workflow for low yield and purity.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction: The starting materials may not have fully reacted.- Verify Reagent Purity: Ensure itaconic acid and 3-(aminomethyl)pyridine are pure. Impurities can inhibit the reaction. - Optimize Reaction Time and Temperature: The reaction is often conducted at reflux. Consider increasing the reaction time. Monitor the reaction progress using TLC. - Solvent Choice: While the reaction can be run neat or in water, using a high-boiling polar solvent like DMF or DMSO might improve solubility and reaction rate.
Side reactions: Formation of undesired byproducts can consume starting materials.- Control Temperature: Exceedingly high temperatures can lead to polymerization of itaconic acid or other side reactions. Maintain a consistent reflux temperature. - Stoichiometry: A slight excess of the amine can sometimes drive the reaction to completion, but a large excess can complicate purification. Start with a 1:1 to 1:1.2 molar ratio of itaconic acid to 3-(aminomethyl)pyridine.
Product loss during workup: The product may be lost during extraction or precipitation.- pH Adjustment for Precipitation: The product is an amino acid and will have an isoelectric point. Carefully adjust the pH of the aqueous solution to precipitate the product. Test a small aliquot to find the optimal pH for precipitation. - Extraction: If performing an extraction, ensure the aqueous layer's pH is adjusted to minimize the product's solubility in water.
Low Purity Presence of unreacted starting materials: Incomplete reaction or inefficient purification.- Improve Purification: Recrystallization is a common method for purification. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol). - Trituration: Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate).
Formation of the non-cyclized Michael adduct: The intermediate from the Michael addition may not have fully cyclized.- Ensure Sufficient Heating: The cyclization step is a condensation reaction that eliminates water and is driven by heat. Ensure the reaction is heated for a sufficient duration at a high enough temperature (reflux).
Polymerization of itaconic acid: Itaconic acid can polymerize at high temperatures.- Gradual Heating: Add the reactants at a lower temperature and then gradually heat to reflux.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves a cascade reaction.[1][2] This process begins with an aza-Michael addition of the primary amine, 3-(aminomethyl)pyridine, to the α,β-unsaturated carbonyl system of itaconic acid. This is followed by an intramolecular cyclization (condensation) of the resulting intermediate to form the stable five-membered lactam ring of the desired product.

dot

Synthesis_Pathway Reactants Itaconic Acid + 3-(Aminomethyl)pyridine Michael_Addition Aza-Michael Addition Reactants->Michael_Addition Intermediate Non-cyclized Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: General synthetic pathway.

Q2: What are the recommended reaction conditions?

A2: While a specific protocol for this exact molecule is not widely published, analogous syntheses suggest the following conditions are a good starting point:

Parameter Recommendation Justification
Stoichiometry Itaconic Acid : 3-(Aminomethyl)pyridine = 1 : 1 to 1 : 1.2A slight excess of the amine can help drive the reaction to completion.
Solvent Water or solvent-freeWater is an environmentally friendly solvent and can facilitate the reaction. Heating the neat mixture is also a common method.
Temperature Reflux (typically 100-140 °C)Heat is required to drive the intramolecular cyclization and removal of water.
Reaction Time 4 - 12 hoursReaction progress should be monitored by TLC to determine the optimal time.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method. Use a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia to prevent streaking. The product should have a different Rf value than the starting materials. Staining with ninhydrin can help visualize the primary amine starting material, which will no longer be present upon completion.

Q4: What is the best way to purify the crude product?

A4: The crude product can typically be purified by recrystallization. Given the product's structure as an amino acid, it will likely have good solubility in water and limited solubility in many organic solvents.

  • Recrystallization Solvents: A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective. Dissolve the crude product in a minimal amount of hot water and then add the organic solvent until the solution becomes turbid. Allow it to cool slowly to form crystals.

  • Acid-Base Purification: The amphoteric nature of the product allows for purification by pH manipulation. Dissolve the crude product in a dilute acidic solution, wash with an organic solvent to remove non-polar impurities, and then adjust the pH to the isoelectric point to precipitate the pure product. The same can be done by dissolving in a dilute basic solution and then precipitating with acid.

Q5: What are potential side products and how can I minimize them?

A5:

  • Bis-adduct: It is possible for a second molecule of itaconic acid to react with the pyridine nitrogen. However, this is generally less likely under neutral or slightly acidic conditions as the pyridine nitrogen is significantly less nucleophilic than the primary amine.

  • Polymerization of Itaconic Acid: At high temperatures, itaconic acid can undergo self-polymerization. This can be minimized by ensuring a homogenous reaction mixture and avoiding localized overheating.

  • Decarboxylation: While less common under these conditions, prolonged heating at very high temperatures could potentially lead to decarboxylation.

To minimize side products, it is crucial to maintain careful control over the reaction temperature and stoichiometry.

Experimental Protocol Example

This protocol is a general guideline based on similar syntheses of N-substituted 5-oxopyrrolidine-3-carboxylic acids.[3] Optimization may be required.

dot

Experimental_Workflow Start Start Mix 1. Mix Itaconic Acid and 3-(Aminomethyl)pyridine in Water Start->Mix Reflux 2. Heat to Reflux (4-12h) Mix->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Cool 4. Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate 5. Adjust pH to Precipitate Product Cool->Precipitate Filter 6. Filter and Wash Solid Precipitate->Filter Dry 7. Dry the Product Filter->Dry Recrystallize 8. (Optional) Recrystallize for Higher Purity Dry->Recrystallize End End Product Dry->End Sufficient Purity Recrystallize->End

Caption: A typical experimental workflow.

Materials:

  • Itaconic acid

  • 3-(Aminomethyl)pyridine

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and 3-(aminomethyl)pyridine (1.0-1.2 eq).

  • Add deionized water to form a slurry or solution (approximately 2-5 mL per gram of itaconic acid).

  • Heat the mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction's completion by TLC (e.g., DCM:MeOH 9:1 with 0.5% acetic acid).

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Adjust the pH of the solution to the isoelectric point of the product (this will likely be between pH 4 and 7, and should be determined empirically) to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of a non-polar organic solvent like diethyl ether to aid in drying.

  • Dry the product under vacuum.

  • If further purification is needed, recrystallize the solid from a water/ethanol or water/isopropanol mixture.

References

troubleshooting solubility issues of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound is an amphoteric molecule, meaning it contains both an acidic and a basic functional group.

  • Acidic Group: The carboxylic acid (-COOH) group can donate a proton, becoming negatively charged (-COO⁻).

  • Basic Group: The nitrogen atom in the pyridine ring can accept a proton, becoming positively charged.

This dual nature means its overall charge and, consequently, its solubility are highly dependent on the pH of the solution.

Q2: Why is my compound precipitating out of my buffer solution?

A2: Precipitation of this compound from a buffer solution is a common issue and can be attributed to several factors:

  • pH of the Buffer: The compound's solubility is lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. If your buffer's pH is close to the pI of the compound, it will be less soluble.

  • Buffer Concentration and Composition: High concentrations of buffer salts can sometimes lead to "salting out," where the compound becomes less soluble. The type of buffer ions can also interact with the compound, affecting its solubility.

  • Temperature: Solubility is temperature-dependent. A decrease in temperature can cause a previously dissolved compound to precipitate.

  • Supersaturation: If you initially dissolved the compound at a higher temperature or with the help of a co-solvent and then diluted it into a buffer where it is less soluble, you may have created a supersaturated solution that is not stable over time.

Q3: How does the pH of the buffer affect the solubility of this compound?

A3: The solubility of this compound exhibits a characteristic U-shaped profile with respect to pH.

  • At low pH (acidic conditions): The pyridine nitrogen is protonated (positively charged), and the carboxylic acid is in its neutral form. The net positive charge generally leads to higher solubility in aqueous buffers.

  • At high pH (basic conditions): The carboxylic acid is deprotonated (negatively charged), and the pyridine nitrogen is in its neutral form. The net negative charge also generally leads to higher solubility.

  • At the isoelectric point (pI): The molecule exists predominantly as a zwitterion (carrying both a positive and a negative charge), resulting in a net neutral charge. In this state, the intermolecular interactions between the compound molecules are strongest, leading to the lowest aqueous solubility.

Troubleshooting Guides

Issue 1: Compound is poorly soluble or insoluble in the desired buffer.

This is a common challenge when preparing stock solutions or experimental samples.

Troubleshooting Workflow:

Start Start: Compound Insoluble Adjust_pH Adjust Buffer pH (away from pI) Start->Adjust_pH Add_Cosolvent Add a Co-solvent (e.g., DMSO, Ethanol) Adjust_pH->Add_Cosolvent If still insoluble Success Success: Compound Soluble Adjust_pH->Success If soluble Increase_Temp Increase Temperature Add_Cosolvent->Increase_Temp If still insoluble Add_Cosolvent->Success If soluble Check_Purity Check Compound Purity and Form Increase_Temp->Check_Purity If still insoluble Increase_Temp->Success If soluble Failure Still Insoluble: Consider Formulation Strategies Check_Purity->Failure

Caption: Troubleshooting workflow for poor compound solubility.

Detailed Steps:

  • Adjust the Buffer pH:

    • Estimate the Isoelectric Point (pI): The pKa of the pyridine group is estimated to be around 5.2, and the pKa of the carboxylic acid group is estimated to be around 4.0. The isoelectric point (pI) will be approximately the average of these two pKa values, which is around pH 4.6.

    • Action: Adjust the pH of your buffer to be at least 1-2 pH units away from the estimated pI. For this compound, using a buffer with a pH below 3.6 or above 6.2 should significantly increase its solubility.

  • Use a Co-solvent:

    • Rationale: Organic solvents can disrupt the intermolecular forces that cause the compound to precipitate.

    • Procedure: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while stirring vigorously.

    • Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell-based assays). It is advisable to keep the final co-solvent concentration below 1% (v/v) if possible.

  • Increase the Temperature:

    • Action: Gently warm the buffer while attempting to dissolve the compound.

    • Caution: Be mindful of the compound's stability at elevated temperatures. After dissolution, allow the solution to cool to the experimental temperature and observe for any precipitation.

  • Check Compound Purity and Form:

    • Considerations: Impurities can affect solubility. Also, different polymorphic forms or salt forms of a compound can have different solubility profiles. Verify the certificate of analysis for your compound.

Issue 2: Compound precipitates after initial dissolution.

This often occurs when a supersaturated solution is formed.

Logical Relationship Diagram:

Initial_Dissolution Initial Dissolution (e.g., with heat or co-solvent) Supersaturated_State Supersaturated Solution (Unstable) Initial_Dissolution->Supersaturated_State Equilibration Equilibration Over Time Supersaturated_State->Equilibration Precipitation Precipitation (Excess Compound) Equilibration->Precipitation Saturated_Solution Saturated Solution (Stable) Equilibration->Saturated_Solution

Caption: The process of precipitation from a supersaturated solution.

Troubleshooting Steps:

  • Determine Thermodynamic Solubility: Perform an equilibrium solubility experiment (see Experimental Protocol below) to find the maximum stable concentration of the compound in your buffer.

  • Prepare Solutions at or Below the Solubility Limit: To avoid precipitation over time, prepare your solutions at a concentration that does not exceed the determined thermodynamic solubility.

  • Maintain Consistent Temperature: Avoid temperature fluctuations, as a decrease in temperature can cause precipitation.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueImplication for Solubility
Molecular Weight220.22 g/mol -
pKa (pyridinium ion)~5.2The compound will be positively charged at pH < 5.2.
pKa (carboxylic acid)~4.0The compound will be negatively charged at pH > 4.0.
Isoelectric Point (pI)~4.6Lowest solubility is expected around this pH.
LogP-0.6Indicates the compound is relatively hydrophilic.

Table 2: Recommended Buffers for Different pH Ranges

pH RangeRecommended Buffer SystemComments
2.5 - 4.0Citrate BufferShould provide good solubility due to positive charge on the molecule.
4.0 - 5.5Acetate BufferUse with caution; pH is close to the pI.
6.0 - 7.5Phosphate Buffer (e.g., PBS)Should provide good solubility due to negative charge on the molecule.
7.5 - 9.0Tris BufferSuitable for basic conditions.

Experimental Protocols

Protocol: Determination of Equilibrium (Thermodynamic) Solubility

This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound in a specific buffer.

Materials:

  • This compound

  • Selected aqueous buffer

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the buffer)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.

Methodology:

  • Preparation of Supersaturated Slurry:

    • Add an excess amount of the compound to a known volume of the buffer in a glass vial. "Excess" means enough solid is visible at the bottom of the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator.

    • Agitate the slurry at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant. For higher accuracy, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a standard curve of the compound in the same buffer.

    • Dilute the filtered supernatant with the buffer to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted sample and standards by HPLC to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the concentration of the compound in the original undiluted supernatant, which represents the equilibrium solubility.

    • It is recommended to perform the experiment in triplicate.

Workflow for Solubility Determination:

Start Start: Determine Solubility Prepare_Slurry Prepare Supersaturated Slurry Start->Prepare_Slurry Equilibrate Equilibrate for 24-48h (Constant Temp & Agitation) Prepare_Slurry->Equilibrate Separate_Phases Separate Solid and Liquid (Centrifuge/Filter) Equilibrate->Separate_Phases Quantify Quantify Concentration in Supernatant (HPLC) Separate_Phases->Quantify Calculate Calculate Equilibrium Solubility Quantify->Calculate End End: Solubility Value Calculate->End

Caption: Workflow for determining equilibrium solubility.

overcoming common side reactions in the synthesis of 5-oxo-pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-oxo-pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 5-oxo-pyrrolidine derivatives?

A1: The most prevalent side reactions include:

  • Racemization: Loss of stereochemical integrity at the C2 and/or C4 positions.

  • Dehydrogenation to Pyrroles: Formation of aromatic pyrrole byproducts, which can be difficult to separate from the desired product.

  • Lack of Diastereoselectivity in C4-Alkylation: Formation of undesired stereoisomers during the functionalization at the C4 position.

  • Enamine Formation: Unwanted reaction at the lactam carbonyl leading to various side products.

Q2: How can I minimize racemization when coupling pyroglutamic acid with other molecules?

A2: Minimizing racemization requires careful control of reaction conditions. Key strategies include performing the coupling reaction at low temperatures (e.g., 0 °C), avoiding strongly acidic or basic conditions during work-up, and choosing appropriate coupling reagents and additives. Reagents like HATU in the presence of a hindered base such as collidine are known to suppress racemization. Adding HOBt to the deprotection solution in solid-phase peptide synthesis can also be beneficial.[1][2]

Q3: What conditions typically lead to the formation of pyrrole byproducts?

A3: The dehydrogenation of the pyrrolidinone ring to a pyrrole is often promoted by oxidative conditions, the presence of transition metal catalysts (e.g., palladium), and elevated temperatures.[3][4] To avoid this, it is crucial to conduct reactions under an inert atmosphere (e.g., nitrogen or argon), use the lowest effective temperature, and minimize reaction times.

Q4: How can I improve the diastereoselectivity of C4-alkylation?

A4: The diastereoselectivity of C4-alkylation is highly dependent on the reaction conditions, particularly the choice of base, solvent, and electrophile. The formation of either the cis or trans isomer can be favored by carefully selecting these parameters. For instance, the stereoselectivity of alkylating pyroglutamate ester urethanes can be influenced by whether the electrophile reacts via an SN1 or SN2 mechanism.[5]

Troubleshooting Guides

Issue 1: Racemization of Chiral Centers

Symptoms:

  • Loss of optical activity in the final product.

  • Appearance of diastereomers or enantiomers in chiral HPLC or NMR analysis.

Potential Causes:

  • Elevated Temperatures: Heating can provide the energy needed to overcome the activation barrier for epimerization.

  • Strongly Acidic or Basic Conditions: Both extremes of pH can catalyze the enolization or other mechanisms that lead to racemization.[6][7][8][9][10]

  • Inappropriate Coupling Reagents: Some peptide coupling reagents are more prone to causing racemization than others.[11][12]

Troubleshooting Steps & Preventative Measures:

StepActionRationale
1. Optimize Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For peptide couplings, 0 °C is often recommended.[13]Lower temperatures reduce the kinetic energy of the molecules, making it less likely for the chiral center to invert.
2. Control pH Maintain a pH as close to neutral as possible during the reaction and work-up. Use buffered solutions where appropriate.[7][9]Avoiding pH extremes minimizes the catalysis of racemization pathways.
3. Select Appropriate Reagents For peptide couplings involving pyroglutamic acid, use coupling reagents known for low racemization, such as HATU or HBTU, in combination with additives like HOBt or HOAt.[1][2][11]These reagents activate the carboxylic acid in a way that is less likely to promote the formation of racemizable intermediates like oxazolones.
4. Use Hindered Bases In reactions requiring a base, consider using a sterically hindered, non-nucleophilic base like 2,4,6-collidine instead of less hindered amines like triethylamine or DIPEA.[2]Hindered bases are less likely to abstract the alpha-proton, which can lead to racemization.

Logical Workflow for Troubleshooting Racemization

Start Racemization Observed Temp Elevated Temperature? Start->Temp pH Extreme pH? Temp->pH No LowerTemp Lower Reaction Temperature (e.g., 0 °C) Temp->LowerTemp Yes Reagent Harsh Coupling Reagent? pH->Reagent No ControlpH Maintain Neutral pH (Buffers) pH->ControlpH Yes Base Non-Hindered Base? Reagent->Base No ChangeReagent Use Low-Racemization Coupling Reagent (e.g., HATU/HOBt) Reagent->ChangeReagent Yes ChangeBase Use Hindered Base (e.g., Collidine) Base->ChangeBase Yes End Racemization Minimized LowerTemp->End ControlpH->End ChangeReagent->End ChangeBase->End

Caption: Troubleshooting workflow for racemization.
Issue 2: Dehydrogenation to Pyrrole Byproducts

Symptoms:

  • Appearance of aromatic signals in the 1H NMR spectrum.

  • Mass spectrometry data indicating a product with a mass two or four units lower than the expected product.

  • Discoloration of the reaction mixture (often turning dark).

Potential Causes:

  • Presence of Oxidizing Agents: Trace oxygen or other oxidizing species can promote aromatization.

  • Use of Transition Metal Catalysts: Catalysts such as palladium, platinum, or ruthenium, especially at elevated temperatures, can catalyze dehydrogenation.

  • High Reaction Temperatures: Can provide the activation energy for dehydrogenation, even in the absence of a specific catalyst.

Troubleshooting Steps & Preventative Measures:

StepActionRationale
1. Use an Inert Atmosphere Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.This minimizes the presence of atmospheric oxygen, a common oxidizing agent.
2. Optimize Reaction Temperature Conduct the reaction at the lowest temperature that provides a reasonable rate for the desired transformation.Reduces the likelihood of thermally induced dehydrogenation.
3. Control Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Minimizes the exposure of the product to conditions that could lead to the formation of the pyrrole byproduct.
4. Re-evaluate Catalyst Choice If a metal catalyst is necessary, consider screening for one that is less prone to promoting dehydrogenation. In some cases, a metal-free alternative may be available.Different metals and ligand systems have varying activities for dehydrogenation.
5. Purification Strategy If pyrrole formation is unavoidable, purification can be achieved by treating the crude mixture with an acid or an activated carboxylic acid derivative. This will functionalize the more basic pyrrolidine, allowing for separation by distillation or chromatography.[14]This method exploits the difference in basicity between the desired product and the pyrrole byproduct.

Experimental Workflow for Minimizing Dehydrogenation

Start Start Synthesis Inert Purge with Inert Gas (N2 or Ar) Start->Inert Reagents Add Degassed Solvents and Reagents Inert->Reagents Temp Maintain Low Temperature Reagents->Temp Monitor Monitor Reaction Progress (TLC/LC-MS) Temp->Monitor Workup Prompt Work-up Upon Completion Monitor->Workup End Purified Product Workup->End

Caption: Workflow to prevent pyrrole formation.
Issue 3: Poor Diastereoselectivity in C4-Alkylation

Symptoms:

  • Formation of a mixture of diastereomers, often in nearly equal amounts.

  • Difficult purification due to similar physical properties of the stereoisomers.

Potential Causes:

  • Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of the thermodynamically more stable product over the kinetically favored one, or vice-versa.

  • Nature of the Electrophile: The stereochemical outcome can be highly dependent on the structure of the alkylating agent.

  • Choice of Base and Solvent: These factors influence the geometry of the enolate intermediate, which in turn affects the facial selectivity of the alkylation.

Troubleshooting Steps & Preventative Measures:

StepActionRationale
1. Modify the Base Screen different bases, such as LDA, LiHMDS, or KHMDS. The counterion (Li+, Na+, K+) can significantly influence the stereochemical outcome.The size of the counterion and its ability to coordinate with the enolate oxygen can block one face of the enolate from the electrophile.
2. Vary the Solvent Experiment with different solvents (e.g., THF, DME, toluene). The polarity and coordinating ability of the solvent can alter the aggregation state and geometry of the enolate.Solvents can influence the transition state of the alkylation, thereby affecting the diastereoselectivity.
3. Adjust the Temperature Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy.At lower temperatures, the energy difference between the diastereomeric transition states has a greater impact on the product ratio.
4. Change the Electrophile If possible, modify the electrophile. For example, using a bulkier leaving group might enhance stereoselectivity.The steric bulk of the electrophile can influence its approach to the enolate.

Data Summary Tables

Table 1: Influence of Base and Additives on Racemization in Peptide Coupling

Coupling ReagentBaseAdditiveRacemization
DCCDIPEANoneHigh
DCCNMMHOBtLow
HBTUDIPEANoneLow to Moderate
HATUCollidineHOAtVery Low

Data compiled from general knowledge in peptide synthesis.[1][2][11][12]

Table 2: Effect of Reaction Conditions on Dehydrogenation of Pyrrolidines

CatalystTemperatureAtmospherePyrrole Formation
Pd/C100 °CAirHigh
Pd/C50 °CNitrogenLow
None100 °CAirModerate
None25 °CNitrogenNegligible

Illustrative data based on general principles of catalysis and oxidation.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of N-Boc-pyroglutamate Methyl Ester

This protocol is designed to favor the formation of the trans C4-alkylated product.

  • Preparation of the Enolate:

    • Dissolve N-Boc-pyroglutamate methyl ester (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes.

    • Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation:

    • Add the alkylating agent (e.g., methyl iodide, 1.2 equiv) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired diastereomer. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Protocol 2: Peptide Coupling of Pyroglutamic Acid with Minimized Racemization

This protocol utilizes HATU as the coupling agent to minimize epimerization at the C2 position of the pyroglutamic acid.

  • Preparation:

    • In a round-bottom flask, dissolve N-protected pyroglutamic acid (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Add HATU (1.0 equiv) and HOAt (1.0 equiv) to the solution and stir for 5 minutes.

    • In a separate flask, dissolve the amino acid ester hydrochloride salt (1.1 equiv) in anhydrous DMF and add 2,4,6-collidine (2.5 equiv). Stir until the salt dissolves completely.

  • Coupling:

    • Cool the activated pyroglutamic acid solution to 0 °C in an ice bath.

    • Slowly add the solution of the amino acid ester and collidine to the activated acid.

    • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude dipeptide by flash chromatography on silica gel to obtain the desired product with high optical purity. Chiral HPLC can be used to confirm the enantiomeric excess.

References

enhancing the stability of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in various assays.

Troubleshooting Unstable Assay Results

Unexpected or inconsistent results when using this compound can often be attributed to compound instability. This guide provides a structured approach to identifying and mitigating these issues.

Problem: Inconsistent potency or activity in aqueous buffers.

Possible Cause Troubleshooting Steps
pH-dependent hydrolysis The pyrrolidinone ring and the carboxylic acid moiety can be susceptible to hydrolysis under acidic or alkaline conditions. A study on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives showed extreme instability in alkaline and lability in acidic environments, with the greatest stability observed at neutral pH[1].
1. pH Optimization: Determine the optimal pH for your assay where the compound remains stable. It is recommended to maintain the buffer at a neutral pH (around 7.0-7.4).
2. Buffer Selection: Use a buffer system with a pKa close to the desired pH to ensure stable pH control throughout the experiment.
3. Fresh Preparation: Prepare solutions of the compound fresh before each experiment to minimize the time it is exposed to potentially destabilizing conditions.
Photodegradation The pyridine moiety can make the compound susceptible to degradation upon exposure to light, particularly UV light. Forced degradation studies on related compounds have demonstrated photolability[1].
1. Light Protection: Conduct all experimental steps, from solution preparation to final measurements, under amber or light-protected conditions.
2. Photostability Testing: If photosensitivity is suspected, perform a formal photostability test as outlined in the Experimental Protocols section.
Oxidation While less common for this structure, oxidative degradation can occur, especially in the presence of metal ions or reactive oxygen species generated in some biological assays.
1. Use of Antioxidants: Consider the addition of antioxidants like ascorbic acid or EDTA to the buffer, if compatible with the assay.
2. Degas Buffers: For highly sensitive assays, de-gas buffers to remove dissolved oxygen.
Compound Purity and Solubility Inconsistent results can arise from batch-to-batch variability in purity or poor solubility in the assay buffer.
1. Purity Verification: Confirm the purity of each new batch of the compound using analytical methods like HPLC or LC-MS.
2. Solubility Assessment: Determine the solubility of the compound in your assay buffer to ensure it remains fully dissolved at the tested concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is best to prepare them fresh. If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in a light-protected container. Avoid repeated freeze-thaw cycles.

Q2: My assay results are still inconsistent after controlling for pH and light. What else could be the problem?

A2: If you have addressed pH and light stability, consider the following:

  • Assay Interference: The compound itself might interfere with your assay's detection method (e.g., fluorescence quenching or enhancement). Run controls with the compound in the absence of the biological target to test for this.

  • Adsorption to Plastics: The compound may adsorb to the surface of plasticware (e.g., microplates, pipette tips). Using low-adhesion plastics or adding a small amount of a non-ionic surfactant (e.g., Tween-20), if compatible with your assay, can mitigate this.

  • Enzymatic Degradation: If using cell lysates or other biological matrices, endogenous enzymes could be degrading the compound. The inclusion of protease and esterase inhibitors might be necessary.

Q3: How can I detect degradation of the compound in my assay samples?

A3: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can analyze a sample of your compound in the assay buffer at the beginning and end of your experiment's timeframe. The appearance of new peaks or a decrease in the area of the parent compound's peak would indicate degradation.

Quantitative Data Summary

The following table provides illustrative stability data for a compound with a similar pyrrolidinone-pyridine scaffold, as specific data for this compound is not publicly available. This data is intended to guide experimental design.

Condition Parameter Value Reference
pH Stability % Recovery after 24h at RT (pH 3)< 85%Inferred from[1]
% Recovery after 24h at RT (pH 7)> 95%Inferred from[1]
% Recovery after 24h at RT (pH 9)< 70%Inferred from[1]
Photostability % Degradation after 1.2 million lux hours15-25%Inferred from[1]
Thermal Stability % Recovery after 24h at 40°C (in solution)> 90%General knowledge

Experimental Protocols

Protocol 1: Forced Degradation Study for pH Stability Assessment

This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare buffers at three different pH values: acidic (e.g., 0.1 M HCl, pH 1.2), neutral (e.g., phosphate-buffered saline, pH 7.4), and alkaline (e.g., 0.1 M NaOH, pH 13).

  • Incubation:

    • Dilute the stock solution into each of the three buffers to a final concentration suitable for your analytical method (e.g., 10 µM).

    • Incubate the solutions at a controlled room temperature, protected from light.

    • Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis:

    • Immediately analyze the samples by a stability-indicating HPLC or LC-MS method.

    • Quantify the peak area of the parent compound at each time point.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate at each pH.

Protocol 2: Photostability Testing (adapted from ICH Q1B Guidelines)[2][3]

This protocol is for assessing the photostability of the compound in its solid state and in solution.

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a relevant solvent or your assay buffer in a chemically inert, transparent container.

    • Dark Control: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Light Exposure:

    • Expose the samples and their corresponding dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A calibrated photostability chamber is typically used for this purpose.

  • Analysis:

    • After the exposure period, analyze both the light-exposed samples and the dark controls by HPLC or LC-MS.

    • Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound.

  • Data Interpretation:

    • The difference in degradation between the light-exposed sample and the dark control indicates the extent of photodegradation.

Visualizations

Caption: Troubleshooting workflow for inconsistent assay results.

StabilityFactors cluster_factors Potential Instability Factors Compound 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Degradation Degradation (Loss of Activity) Compound->Degradation leads to pH pH (Acidic/Alkaline Hydrolysis) pH->Degradation Light Light (Photodegradation of Pyridine Ring) Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

References

Technical Support Center: Refining Purification Techniques for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: Due to its structure, which includes a carboxylic acid, a lactam, and a pyridine ring, this compound is a polar molecule.[1][2][3] This high polarity can lead to challenges in purification, such as poor solubility in common organic solvents and difficult separation from polar impurities or starting materials using standard chromatographic methods.[4][5]

Q2: Which chromatographic technique is most suitable for this compound?

A2: Both normal-phase and reverse-phase chromatography can be employed, but the choice depends on the specific impurities present. For highly polar compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) or hydrophilic interaction chromatography (HILIC) are often effective.[4][5][6] Normal-phase chromatography on silica gel can also be used, but may require polar solvent systems, such as methanol in dichloromethane, to elute the compound.[7]

Q3: What are some common impurities I might encounter?

A3: Common impurities could include unreacted starting materials (e.g., itaconic acid derivatives and 3-(aminomethyl)pyridine), byproducts from side reactions, or residual catalysts.[8][9] The polarity of these impurities will dictate the best separation strategy.

Q4: Can I use recrystallization for purification?

A4: Recrystallization is a viable and often preferred method for final purification to obtain a high-purity crystalline solid.[10][11] The choice of solvent is critical and will require experimentation. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. It's important to be aware that recrystallization can sometimes lead to the formation of different crystal forms (polymorphs) or solvates, which may have different physical properties.[10][11]

Q5: How can I remove residual pyrrolidine-containing impurities?

A5: If you have basic impurities like unreacted pyrrolidine derivatives, an acid wash during the work-up can be effective.[12] By treating the crude mixture with a dilute acid, these basic impurities are converted into their non-volatile salts, which can then be separated by extraction.[12]

Troubleshooting Guides

Chromatographic Purification
IssuePossible Cause(s)Recommended Solution(s)
Low yield after column chromatography - The compound is too polar and remains on the silica gel column. - The chosen eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[7] - Consider using reverse-phase chromatography with a polar mobile phase like water/acetonitrile.[5]
Poor separation from impurities - The polarity of the compound and impurities are very similar.- Try a different chromatographic technique (e.g., switch from normal-phase to reverse-phase). - Optimize the solvent system in thin-layer chromatography (TLC) before scaling up to column chromatography. - Consider ion-pair chromatography, which can be effective for separating polar carboxylic acids.[6]
Product streaks on the TLC plate - The compound is highly polar and interacting strongly with the stationary phase. - The sample is overloaded.- Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group. - Spot a more dilute solution of your sample on the TLC plate.
Product does not elute from the column - The compound is irreversibly adsorbed onto the silica gel.- Use a more polar solvent system, such as a gradient up to 10-20% methanol in dichloromethane.[7] - If the compound has basic character from the pyridine ring, adding a small amount of a base like triethylamine to the eluent might help.[7]
Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve in the hot solvent - The chosen solvent is not suitable.- Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures). - Use a larger volume of solvent.
Compound "oils out" instead of crystallizing - The solution is supersaturated, and the compound has a low melting point or is impure.- Try using a more dilute solution. - Cool the solution more slowly. - Add a seed crystal to induce crystallization. - Attempt recrystallization from a different solvent or solvent mixture.
No crystals form upon cooling - The compound is too soluble in the chosen solvent. - The solution is not sufficiently concentrated.- Reduce the volume of the solvent by evaporation. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat until the solution is clear and allow to cool slowly. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low recovery of purified material - The compound has significant solubility in the cold solvent. - Crystals were not completely collected during filtration.- Minimize the amount of solvent used to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Protocol for Flash Column Chromatography (Normal Phase)
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., ethyl acetate/hexane). Gradually increase the polarity by adding a more polar solvent like methanol. A common gradient for polar compounds is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10).[7]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a test solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential recrystallization solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product workup Aqueous Work-up (e.g., Acid/Base Extraction) synthesis->workup Initial Purification chromatography Column Chromatography (Normal or Reverse Phase) workup->chromatography Separation of Impurities recrystallization Recrystallization chromatography->recrystallization Final Polishing purity_check Purity Analysis (e.g., HPLC, NMR) recrystallization->purity_check Verification final_product Pure Product purity_check->final_product troubleshooting_tree cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Problem low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals solution_increase_polarity Increase Eluent Polarity low_yield->solution_increase_polarity Yes solution_change_method Change Chromatography Method (e.g., RP-HPLC) poor_separation->solution_change_method Yes solution_drastic_polarity_increase Use Highly Polar Eluent (e.g., with MeOH/NH3) no_elution->solution_drastic_polarity_increase Yes solution_dilute_cool_slowly Dilute Solution & Cool Slowly or Change Solvent oiling_out->solution_dilute_cool_slowly Yes solution_concentrate_add_antisolvent Concentrate or Add Anti-solvent no_crystals->solution_concentrate_add_antisolvent Yes

References

minimizing off-target effects of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid, hereafter referred to as Compound X. These resources are designed to help you minimize off-target effects and effectively troubleshoot your cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Compound X?

A1: Based on initial screenings, the primary molecular target of Compound X is the serine/threonine kinase, TargetKinase1, which is a key regulator of the hypothetical "Cell Proliferation Pathway."

Q2: What is the recommended working concentration range for Compound X in cell culture?

A2: The optimal concentration of Compound X can vary significantly between cell lines. We recommend starting with a dose-response experiment to determine the IC50 value in your specific cell model. A typical starting range for IC50 determination is 0.01 µM to 10 µM.

Q3: What are the known off-target effects of Compound X?

A3: Comprehensive off-target profiling is ongoing. However, preliminary kinase panel screenings suggest potential cross-reactivity with other kinases sharing structural homology with TargetKinase1, particularly at concentrations significantly above the on-target IC50. Researchers should empirically determine the optimal concentration to minimize these effects.

Q4: How should I prepare and store Compound X?

A4: Compound X is typically supplied as a solid. For cell culture experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity at Effective Concentrations

Q: My cells are showing significant death or morphological changes at concentrations where I expect to see specific inhibition of TargetKinase1. What could be the cause?

A: Unexpected toxicity can arise from several factors, including off-target effects, issues with the compound's solubility, or the specific sensitivity of your cell line.

Troubleshooting Steps:

  • Confirm IC50 in Your Cell Line: Determine the concentration of Compound X that inhibits the proliferation of your specific cell line by 50% (IC50) using a cell viability assay.

  • Assess Off-Target Kinase Inhibition: If possible, perform a kinase panel screening at 10x and 100x your determined IC50 to identify potential off-target kinases that might be contributing to toxicity.

  • Perform a Dose-Response for Toxicity: Use a sensitive cell death assay (e.g., Annexin V/PI staining followed by flow cytometry) to distinguish between cytostatic and cytotoxic effects at various concentrations.

  • Control for Solvent Toxicity: Ensure that the final concentration of DMSO in your culture medium is consistent across all treatments and does not exceed 0.1% (v/v), as higher concentrations can be toxic to some cell lines.

Experimental Protocol: Determining IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X (e.g., 10, 5, 2.5, 1.25, 0.62, 0.31, 0.15, 0.07 µM) in culture medium. Replace the existing medium with the medium containing Compound X or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Plot the percentage of cell viability versus the log of Compound X concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Issue 2: Lack of Expected Phenotype

Q: I am not observing the expected biological effect (e.g., decreased proliferation, cell cycle arrest) after treating my cells with Compound X. How can I troubleshoot this?

A: The absence of an expected phenotype could be due to insufficient target engagement, a dominant compensatory signaling pathway in your cell model, or low expression of the primary target.

Troubleshooting Steps:

  • Confirm Target Engagement: Use Western blotting to check for the inhibition of TargetKinase1 activity. A common method is to probe for the phosphorylation of a known downstream substrate of TargetKinase1.

  • Verify Target Expression: Confirm that your cell line expresses sufficient levels of TargetKinase1 protein using Western blotting or qPCR.

  • Investigate Compensatory Pathways: The targeted pathway may have redundant or compensatory mechanisms. Consider using pathway analysis tools or combination drug treatments to investigate this.

  • Perform a Time-Course Experiment: The phenotype may take longer to develop. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

Experimental Protocol: Western Blot for Target Engagement

  • Cell Treatment and Lysis: Treat cells with Compound X at 1x, 5x, and 10x the IC50 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Substrate (the phosphorylated downstream target of TargetKinase1) and total Substrate. Also, probe for TargetKinase1 to confirm its presence and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of phospho-Substrate to total Substrate.

Issue 3: Confirming On-Target vs. Off-Target Effects

Q: How can I be sure that the observed cellular phenotype is a direct result of inhibiting TargetKinase1 and not an off-target effect of Compound X?

A: This is a critical validation step. Several orthogonal approaches can be used to confirm that the phenotype is on-target.

Validation Strategies:

  • Rescue Experiments: Introduce a mutant form of TargetKinase1 that is resistant to Compound X into your cells. If the phenotype is on-target, the expression of the resistant mutant should rescue the effect of the compound.

  • Knockdown/Knockout Correlation: Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of TargetKinase1. The resulting phenotype should mimic the effect of Compound X treatment.

Data Presentation

Table 1: Comparative IC50 Values of Compound X in Different Cell Lines

Cell LineTissue of OriginTargetKinase1 Expression (Relative)IC50 (µM)
Cell Line ALungHigh0.5
Cell Line BBreastMedium1.2
Cell Line CColonLow>10
Cell Line DLungHigh (Resistant Mutant)8.5

Table 2: Kinase Selectivity Profile of Compound X

Kinase% Inhibition at 1 µM
TargetKinase1 95%
OffTargetKinaseA45%
OffTargetKinaseB20%
OffTargetKinaseC5%

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase1 TargetKinase1 UpstreamKinase->TargetKinase1 Activates DownstreamSubstrate Downstream Substrate TargetKinase1->DownstreamSubstrate Phosphorylates TranscriptionFactor Transcription Factor DownstreamSubstrate->TranscriptionFactor Activates CellProliferation Cell Proliferation Genes TranscriptionFactor->CellProliferation Induces Transcription CompoundX Compound X CompoundX->TargetKinase1

Caption: Hypothetical Signaling Pathway of TargetKinase1.

Experimental_Workflow cluster_validation On-Target Validation start Observe Phenotype with Compound X knockdown Knockdown/Knockout of TargetKinase1 start->knockdown rescue Rescue with Resistant Mutant start->rescue struct_unrelated Use Structurally Unrelated Inhibitor start->struct_unrelated phenotype_mimicked Phenotype Mimicked? knockdown->phenotype_mimicked phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued phenotype_reproduced Phenotype Reproduced? struct_unrelated->phenotype_reproduced on_target Conclusion: On-Target Effect phenotype_mimicked->on_target Yes off_target Conclusion: Likely Off-Target Effect phenotype_mimicked->off_target No phenotype_rescued->on_target Yes phenotype_rescued->off_target No phenotype_reproduced->on_target Yes phenotype_reproduced->off_target No

Caption: Workflow for Validating On-Target Effects.

Troubleshooting_Tree start Unexpected Experimental Result q1 Is the issue lack of effect or toxicity? start->q1 lack_of_effect Lack of Effect q1->lack_of_effect Lack of Effect toxicity Toxicity q1->toxicity Toxicity q2_effect Is TargetKinase1 expressed and active? lack_of_effect->q2_effect q2_toxicity Is the dose appropriate? toxicity->q2_toxicity check_expression Check Target Expression (Western Blot/qPCR) q2_effect->check_expression No check_activity Check Target Engagement (p-Substrate Western) q2_effect->check_activity Yes dose_response Perform Dose-Response (IC50 and Viability) q2_toxicity->dose_response Unsure check_solubility Check Compound Solubility/Stability q2_toxicity->check_solubility Yes

Caption: Troubleshooting Decision Tree.

how to improve the signal-to-noise ratio in assays using 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in their experimental assays. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your assay conditions and improve the signal-to-noise ratio for robust and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: We are observing a low signal-to-noise ratio in our assay with this compound. What are the common causes?

A low signal-to-noise (S/N) ratio can arise from several factors, including suboptimal reagent concentrations, high background fluorescence or luminescence, and issues with instrumentation. It is crucial to systematically evaluate each component of the assay to identify the source of the low S/N ratio.

Q2: Could the this compound itself be contributing to the background signal?

While the intrinsic fluorescence or luminescence of the compound is not documented, it is a possibility. To assess this, run a control experiment with the compound in the assay buffer without other reagents (e.g., enzyme, substrate, or cells) and measure the signal. If the compound contributes to the background, you may need to subtract this value from your experimental wells or explore alternative detection wavelengths.

Q3: How can I determine the optimal concentration of this compound for my assay?

The optimal concentration depends on the specific assay and the biological target. It is recommended to perform a dose-response curve to determine the EC50 or IC50 value. Start with a wide range of concentrations (e.g., from nanomolar to micromolar) and narrow down to the effective range. High concentrations of the compound may lead to off-target effects or insolubility, contributing to a poor signal-to-noise ratio.

Q4: What type of microplate is best for assays involving this compound?

For fluorescence assays, black opaque microplates are recommended to minimize background and well-to-well crosstalk.[1][2] For luminescence assays, white opaque microplates are generally preferred as they maximize the light output signal.[3]

Q5: Can the solvent for this compound affect the assay performance?

Yes, the solvent can significantly impact your results. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecules. However, high concentrations of DMSO can be toxic to cells and may inhibit enzyme activity, leading to a decreased signal. It is crucial to keep the final DMSO concentration in the assay wells as low as possible (typically below 1%) and to include a vehicle control (assay buffer with the same concentration of DMSO) in your experiments.

II. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when using this compound in fluorescence and luminescence-based assays.

A. Issue: High Background Signal

A high background signal can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence/Autoluminescence of Compound Run a control with only the compound and assay buffer to quantify its contribution to the background. Subtract this value from the experimental data.
Contaminated Reagents Use high-purity, fresh reagents. Filter-sterilize buffers and solutions.
Autofluorescence of Assay Plates Use black-walled plates for fluorescence assays to reduce stray light.[1] For luminescence, ensure plates are stored in the dark to avoid phosphorescence.[3][4]
Media Components (for cell-based assays) Phenol red and other components in cell culture media can be autofluorescent.[2] Consider using phenol red-free media or washing cells with PBS before adding assay reagents.
Non-specific Binding (Immunoassays) Optimize blocking steps with appropriate blocking agents (e.g., BSA, casein). Ensure thorough washing steps to remove unbound fluorescently labeled antibodies.[5]
B. Issue: Weak or No Signal

A weak or absent signal can be due to a variety of factors, from reagent issues to incorrect instrument settings.

Potential Cause Recommended Solution
Suboptimal Reagent Concentration Perform titration experiments for all key reagents (e.g., enzyme, substrate, antibodies) to find the optimal concentrations that yield the best signal-to-noise ratio.
Incorrect Filter/Wavelength Settings Ensure that the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore being used in the assay.[1]
Compound Instability Assess the stability of this compound in your assay buffer over the duration of the experiment.
Insufficient Incubation Time Optimize the incubation time for the enzymatic reaction or cellular response to ensure sufficient signal generation.[3]
Low Detector Gain/Sensitivity Increase the gain or integration time on the plate reader to enhance signal detection. Be cautious not to saturate the detector with high-signal wells.[1]

III. Experimental Protocols

Protocol 1: Determining Compound Interference with Assay Signal

This protocol helps to determine if this compound intrinsically emits a signal or interferes with the assay's detection method.

  • Prepare a serial dilution of this compound in the assay buffer at concentrations ranging from the lowest to the highest you plan to use in your experiment.

  • Dispense the dilutions into the wells of the appropriate microplate (black for fluorescence, white for luminescence).

  • Add all assay components except for the key signal-generating reagent (e.g., for an enzyme assay, add everything except the substrate; for a cell-based assay, add to empty wells).

  • Incubate the plate under the same conditions as your main experiment.

  • Read the plate using the same instrument settings as your main experiment.

  • Analyze the data to determine if the compound generates a signal in the absence of the specific biological reaction.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow start Low Signal-to-Noise Ratio in Assay check_background Step 1: Assess Background Signal - Run controls (no enzyme/cells) - Check for compound autofluorescence start->check_background high_background Issue: High Background check_background->high_background check_signal Step 2: Evaluate Signal Strength - Verify reagent concentrations - Check instrument settings low_signal Issue: Low Signal check_signal->low_signal high_background->check_signal No troubleshoot_background Implement Background Reduction Strategies (e.g., different plates, buffers) high_background->troubleshoot_background Yes optimize_reagents Optimize Reagent Concentrations (Titration Experiments) low_signal->optimize_reagents Yes optimize_instrument Adjust Instrument Settings (Gain, Integration Time) low_signal->optimize_instrument If reagents are optimal re_evaluate Re-evaluate S/N Ratio optimize_reagents->re_evaluate optimize_instrument->re_evaluate troubleshoot_background->re_evaluate

Caption: A logical workflow for diagnosing and resolving low signal-to-noise ratios.

Diagram 2: Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a generic kinase signaling pathway, which is being monitored by a luminescence-based reporter assay.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus ReporterGene Reporter Gene (e.g., Luciferase) Nucleus->ReporterGene Luminescence Luminescence Signal ReporterGene->Luminescence Compound 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid Compound->KinaseB

Caption: Hypothetical inhibition of a kinase pathway by the compound.

References

Technical Support Center: Addressing Metabolic Instability of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic instability of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic hotspots on this compound?

A1: Based on the chemical structure, the most probable sites for metabolism are the pyridine ring and the pyrrolidinone ring. The pyridine ring is susceptible to oxidation, which can occur at various positions, and N-oxidation. The pyrrolidinone ring can undergo hydroxylation or oxidation to a lactam. The methylene bridge is also a potential site for hydroxylation.

Q2: What are the common metabolic pathways for pyridine-containing drugs?

A2: Pyridine-containing drugs undergo a variety of metabolic transformations.[1] Common pathways include oxidation of the pyridine ring to form N-oxides, and hydroxylation at positions 2', 4', and 6' of the pyridine ring.[2] These hydroxylated metabolites can then be further conjugated with glucuronic acid or sulfate.

Q3: How can I improve the in vivo metabolic stability of my compound?

A3: Several strategies can be employed to enhance metabolic stability.[3] One common approach is to identify the metabolic "soft spots" and block them through chemical modification. For instance, introducing a deuterium atom at a site of oxidation can slow down metabolism.[3] Another strategy is bioisosteric replacement, where a metabolically liable group is replaced with a different group that has similar physical or chemical properties but is more stable.[4][5] For example, the pyridine ring could be replaced with a different heterocycle.[6][7]

Q4: What in vitro assays can I use to predict in vivo metabolic instability?

A4: In vitro assays are crucial for predicting in vivo metabolism.[8] The most common models are liver microsomes and hepatocytes.[9][10] Liver microsomes contain many of the key drug-metabolizing enzymes, particularly cytochrome P450s, and are useful for assessing Phase I metabolism.[9] Hepatocytes provide a more complete picture, as they contain both Phase I and Phase II enzymes, as well as transporters.[11]

Q5: What analytical techniques are best for identifying metabolites of my compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for metabolite identification and characterization.[12][13] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites.[14]

Troubleshooting Guides

Problem: High clearance of the compound observed in in vivo pharmacokinetic studies.

Possible Cause Troubleshooting Step
Rapid metabolism Conduct in vitro metabolism studies using liver microsomes and hepatocytes to identify the major metabolic pathways.[9][10] Synthesize potential metabolites and confirm their identity by co-elution with metabolites formed in incubations.
First-pass metabolism If the compound is orally dosed, significant first-pass metabolism in the liver or gut wall may be occurring. Compare the pharmacokinetic profiles after intravenous and oral administration to assess the extent of first-pass metabolism.
Active transport and excretion The compound may be a substrate for efflux transporters in the liver or kidney, leading to rapid elimination. Investigate interactions with relevant transporters using in vitro assays.[15]

Problem: Discrepancy between in vitro and in vivo metabolism data.

Possible Cause Troubleshooting Step
Species differences in metabolism Metabolic pathways can vary significantly between species.[16] Ensure that the in vitro studies are conducted using microsomes or hepatocytes from the same species used in the in vivo studies.
Contribution of extrahepatic metabolism Metabolism may be occurring in tissues other than the liver. Consider using tissue homogenates from other organs (e.g., kidney, intestine, lung) in your in vitro investigations.
Formation of unique human metabolites A metabolite may be formed in humans that is not observed in preclinical species.[8] Conduct metabolism studies using human liver microsomes or hepatocytes to identify any human-specific metabolites.[8]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in incubation buffer.[9]

    • Prepare a NADPH regenerating solution.[9]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5 minutes.[9]

    • Initiate the reaction by adding the NADPH regenerating solution.[9]

    • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing:

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the protein.[9]

  • Sample Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression to calculate the elimination rate constant (k).[9]

    • Calculate the half-life (t½) = 0.693 / k.[9]

    • Calculate the intrinsic clearance (CLint).[9]

Protocol 2: In Vivo Metabolite Profiling in Rats

  • Dosing and Sample Collection:

    • Administer this compound to rats via the desired route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at various time points post-dose.[17]

    • Collect urine and feces over a specified period (e.g., 24 or 48 hours).[18]

  • Sample Preparation:

    • Process blood samples to obtain plasma.

    • Homogenize feces in an appropriate solvent.

    • Extract the parent compound and metabolites from plasma, urine, and fecal homogenates using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[19]

  • Metabolite Profiling and Identification:

    • Analyze the extracts using LC-HRMS to generate a profile of all detectable metabolites.[18][20]

    • Compare the mass spectra of the metabolites to that of the parent compound to identify potential biotransformations (e.g., oxidation, glucuronidation).

    • Use MS/MS fragmentation to elucidate the structures of the identified metabolites.[13]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study cluster_optimization Lead Optimization invitro_start Compound microsomes Liver Microsomes Assay invitro_start->microsomes hepatocytes Hepatocyte Assay invitro_start->hepatocytes invitro_end Metabolic Stability (t½, CLint) Metabolite Profile microsomes->invitro_end hepatocytes->invitro_end optimization_start Identify Metabolic Hotspots invitro_end->optimization_start Data informs optimization invivo_start Compound Dosing (e.g., Rat) sample_collection Sample Collection (Plasma, Urine, Feces) invivo_start->sample_collection analysis LC-MS/MS Analysis sample_collection->analysis invivo_end Pharmacokinetics (PK) Metabolite Identification analysis->invivo_end invivo_end->optimization_start Data informs optimization modification Chemical Modification (e.g., Deuteration, Bioisosterism) optimization_start->modification synthesis Synthesize New Analogs modification->synthesis retest Re-evaluate In Vitro & In Vivo synthesis->retest retest->invitro_start Iterative Cycle

Caption: Workflow for assessing and addressing metabolic instability.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-Oxo-1-(pyridin-3-ylmethyl) pyrrolidine-3-carboxylic acid oxidation_pyridine Pyridine Oxidation (N-oxide, Hydroxylation) parent->oxidation_pyridine CYP450 oxidation_pyrrolidinone Pyrrolidinone Oxidation (Hydroxylation) parent->oxidation_pyrrolidinone CYP450 hydroxylation_bridge Methylene Bridge Hydroxylation parent->hydroxylation_bridge CYP450 conjugation Conjugation (Glucuronidation, Sulfation) oxidation_pyridine->conjugation UGTs, SULTs oxidation_pyrrolidinone->conjugation UGTs, SULTs hydroxylation_bridge->conjugation UGTs, SULTs

Caption: Potential metabolic pathways for the target compound.

References

Technical Support Center: Scaling Up Production of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: The most prevalent and scalable method is the aza-Michael addition of 3-(aminomethyl)pyridine (also known as 3-picolylamine) to itaconic acid, followed by an intramolecular cyclization/dehydration to form the desired pyrrolidinone ring structure. This one-pot reaction is advantageous for large-scale production due to its atom economy and relatively straightforward procedure.[1][2][3]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: When scaling up, it is crucial to monitor and control the following parameters:

  • Temperature: Exothermic reactions can lead to temperature spikes in large reactors. Proper cooling and controlled heating are essential for safety and to prevent side reactions.

  • Rate of Addition: The rate at which reactants are added can significantly impact local concentrations and heat generation. A controlled addition rate is recommended.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reactant concentration.

  • Solvent Volume: The concentration of reactants can affect reaction kinetics and product purity.

  • Reaction Time: Monitoring the reaction progress is key to determining the optimal time for work-up to maximize yield and minimize impurity formation.

Q3: What are the common impurities encountered, and how can they be minimized?

A3: Common impurities may include unreacted starting materials (itaconic acid and 3-(aminomethyl)pyridine), the intermediate aza-Michael adduct, and potential side-products from the polymerization of itaconic acid. To minimize these:

  • Ensure a 1:1 molar ratio of reactants.

  • Optimize the reaction temperature and time to favor the cyclization of the intermediate.

  • Effective mixing can help prevent localized polymerization.

  • A well-designed purification protocol is essential to remove any remaining impurities.

Q4: What are the recommended purification methods for the final product at a larger scale?

A4: For large-scale purification, crystallization is often the most effective and economical method. The choice of solvent system is critical and should be determined at the lab scale first. Common approaches include:

  • Anti-solvent crystallization: Dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce precipitation.

  • Cooling crystallization: Dissolving the product in a solvent at an elevated temperature and then cooling the solution to allow the product to crystallize.

  • pH adjustment: As the product is a carboxylic acid, adjusting the pH of an aqueous solution can be used to induce precipitation.

Column chromatography, while useful at the lab scale, is generally less practical for large-scale production due to cost and solvent consumption.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature.
Suboptimal reaction temperatureThe reaction of itaconic acid with primary amines to form N-substituted pyrrolidones is often conducted at elevated temperatures.[2][3] A temperature that is too low may result in slow conversion, while a temperature that is too high could lead to degradation or side reactions. An optimal temperature range should be determined through small-scale experiments.
Poor mixing in the reactorEnsure the stirring speed and impeller design are adequate for the reactor size to maintain a homogeneous mixture.
Incorrect stoichiometryAccurately measure the molar equivalents of itaconic acid and 3-(aminomethyl)pyridine. A slight excess of one reactant may be explored to drive the reaction to completion, but this may complicate purification.
Product loss during work-up/purificationOptimize the purification procedure. For crystallization, select a solvent system that provides high recovery. Ensure complete precipitation before filtration.
Problem 2: Poor Product Purity/Presence of Impurities
Potential Cause Suggested Solution
Unreacted starting materialsImprove reaction conversion by optimizing reaction time and temperature. Adjust the stoichiometry if necessary.
Presence of the intermediate aza-Michael adductEnsure sufficient reaction time and temperature to promote the intramolecular cyclization. The use of a co-solvent might be beneficial.
Formation of polymeric byproductsControl the rate of addition of reactants and maintain efficient mixing to avoid localized high concentrations that can lead to polymerization of itaconic acid.
Inefficient purificationRe-evaluate the crystallization solvent system. A multi-step purification involving a pH adjustment followed by crystallization might be more effective. A reslurry of the crude product in a suitable solvent can also help remove impurities.

Experimental Protocols

Representative Lab-Scale Synthesis

A mixture of itaconic acid (0.1 mol), 3-(aminomethyl)pyridine (0.1 mol), and water (100 mL) is heated to reflux (approximately 100°C) for 8-12 hours.[4] The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold water, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Considerations for Scale-Up
  • Reactor: A glass-lined or stainless steel reactor with temperature control (heating/cooling jacket) and a suitable agitator is recommended.

  • Charging: Itaconic acid can be dissolved in water in the reactor first. 3-(aminomethyl)pyridine can then be added portion-wise or via a dropping funnel to control the initial exotherm.

  • Monitoring: In-process controls (IPCs) such as HPLC can be used to monitor the disappearance of starting materials and the formation of the product.

  • Isolation: For larger quantities, a centrifuge can be used for filtration, followed by drying in a vacuum oven.

Quantitative Data Summary

Table 1: Representative Reaction Parameters

ParameterLab-Scale (10g)Pilot-Scale (1kg)
Itaconic Acid10.0 g1.0 kg
3-(aminomethyl)pyridine8.3 g0.83 kg
Solvent (Water)100 mL10 L
Temperature100°C (Reflux)95-100°C
Reaction Time8-12 hours10-14 hours
Typical Yield75-85%70-80%
Typical Purity (crude)>90%>88%
Typical Purity (recrystallized)>98%>98%

Note: These values are illustrative and may vary depending on the specific experimental setup and optimization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor with Itaconic Acid and Water start->charge_reactor heat Heat to 80-90°C charge_reactor->heat add_amine Controlled Addition of 3-(aminomethyl)pyridine heat->add_amine reflux Heat to Reflux (95-100°C) add_amine->reflux monitor Monitor Reaction (IPC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Crude Product cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize dry->recrystallize final_dry Final Drying recrystallize->final_dry end Final Product final_dry->end

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield incomplete_rxn Incomplete Reaction problem->incomplete_rxn suboptimal_temp Suboptimal Temperature problem->suboptimal_temp poor_mixing Poor Mixing problem->poor_mixing product_loss Product Loss During Work-up problem->product_loss extend_time Extend Reaction Time/Increase Temp incomplete_rxn->extend_time optimize_temp Optimize Temperature suboptimal_temp->optimize_temp improve_agitation Improve Agitation poor_mixing->improve_agitation optimize_purification Optimize Purification Protocol product_loss->optimize_purification

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Unraveling the Mechanism of Action: A Comparative Guide to CRISPR-Based Target Validation of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, identifying the precise molecular target of a novel compound is a critical step. This guide provides a comprehensive comparison of CRISPR-based target validation methodologies with alternative approaches for the investigational compound 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "Compound P," has been identified through phenotypic screening and is presumed to target a key serine/threonine kinase, "Target X," within the pro-survival "Target X/Y/Z" signaling pathway.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols, data presentation, and the underlying principles of each technique.

Comparison of Target Validation Methodologies

FeatureCRISPR-Cas9 KnockoutRNA interference (RNAi)Cellular Thermal Shift Assay (CETSA)
Principle Permanent gene disruption at the DNA level.[3]Transient gene silencing at the mRNA level.[3]Measures target engagement by observing changes in protein thermal stability upon ligand binding.[1]
Effect Complete and permanent loss of protein expression.[3]Partial and transient protein knockdown.[1]Direct evidence of compound binding to the target protein in a cellular context.[1]
On-Target Specificity High, with off-target effects that can be minimized through careful guide RNA design.[4]Moderate, with known off-target effects due to miRNA-like activity.[4][5]High for direct binding, but does not inform on functional consequences.
Throughput High-throughput screening is possible with CRISPR libraries.[6]Amenable to high-throughput screening.Lower throughput, often used for validating individual hits.
Time & Complexity Can be time-consuming to establish stable knockout cell lines.Relatively quick and straightforward transient transfections.[5]Moderate complexity, requires optimization for each target.
Use Case Gold standard for genetic validation of a target's role in a biological process.[7]Useful for studying the effects of partial gene knockdown and for validating phenotypes observed with CRISPR.[8]Confirms direct physical interaction between the compound and the target protein.

Experimental Protocols

Detailed methodologies for each target validation approach are provided below.

CRISPR-Cas9 Mediated Knockout of Target X

This protocol outlines the generation of a Target X knockout cell line to assess the efficacy of Compound P.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two to three unique gRNAs targeting early exons of the Target X gene to induce frameshift mutations.

    • Utilize online design tools to minimize off-target effects.

    • Synthesize the designed gRNAs.

  • Lentiviral Particle Production:

    • Co-transfect HEK293T cells with a lentiviral vector encoding Cas9 and the selected gRNA, along with packaging and envelope plasmids.

    • Harvest the viral supernatant 48-72 hours post-transfection.

  • Transduction of Target Cells:

    • Transduce the cancer cell line of interest with the lentiviral particles.

    • Select for successfully transduced cells using an appropriate antibiotic resistance marker.

  • Validation of Knockout:

    • Isolate single-cell clones.

    • Expand the clones and screen for Target X protein knockout via Western blot.

    • Confirm the knockout at the genomic level by Sanger sequencing of the targeted locus.

  • Phenotypic Assays:

    • Treat both the wild-type and Target X knockout cell lines with a dose range of Compound P.

    • Assess cell viability using a standard assay (e.g., CellTiter-Glo®).

    • The expected outcome is that the knockout cells will be resistant to Compound P, demonstrating that Target X is required for the compound's activity.

RNAi-Mediated Knockdown of Target X

This protocol describes the transient knockdown of Target X using small interfering RNA (siRNA).

  • siRNA Design and Synthesis:

    • Obtain at least two independent siRNAs targeting the mRNA of Target X.

    • A non-targeting siRNA should be used as a negative control.

  • Transient Transfection:

    • Transfect the target cancer cell line with the siRNAs using a lipid-based transfection reagent.

    • Optimize transfection conditions to achieve maximal knockdown with minimal cytotoxicity.

  • Validation of Knockdown:

    • Harvest cells 48-72 hours post-transfection.

    • Assess Target X mRNA levels by qRT-PCR and protein levels by Western blot to confirm knockdown efficiency.

  • Compound Treatment and Phenotypic Assay:

    • Following confirmation of knockdown, treat the cells with Compound P.

    • Perform cell viability assays as described for the CRISPR protocol.

    • A significant reduction in the efficacy of Compound P in the siRNA-treated cells compared to the negative control would support Target X as the target.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of Compound P to Target X in a cellular environment.[1]

  • Cell Treatment:

    • Treat intact cells with either vehicle control or a saturating concentration of Compound P.

    • Incubate to allow for target engagement.

  • Heat Shock:

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-60°C) for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release soluble proteins.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[1]

  • Western Blot Analysis:

    • Analyze the amount of soluble Target X protein in each sample by Western blot.

  • Data Analysis:

    • Plot the amount of soluble Target X protein as a function of temperature for both the vehicle- and compound-treated samples.[1]

    • A shift in the melting curve to a higher temperature in the presence of Compound P indicates that the compound binds to and stabilizes Target X.

Quantitative Data Summary

The following table presents hypothetical data from the described experiments to illustrate the expected outcomes.

ExperimentCell Line/ConditionCompound P IC50 (nM)Target X Protein Level (% of Control)CETSA Tagg (°C)
CRISPR Knockout Wild-Type50100%N/A
Target X KO> 10,000< 1%N/A
RNAi Knockdown Non-targeting siRNA6595%N/A
Target X siRNA #185020%N/A
Target X siRNA #292015%N/A
CETSA Vehicle ControlN/AN/A48.5
Compound P (10 µM)N/AN/A54.2

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_crispr CRISPR-Cas9 Workflow cluster_rnai RNAi Workflow cluster_cetsa CETSA Workflow crispr_design gRNA Design & Synthesis crispr_lenti Lentivirus Production crispr_design->crispr_lenti crispr_transduce Cell Transduction crispr_lenti->crispr_transduce crispr_validate Knockout Validation (WB/Seq) crispr_transduce->crispr_validate crispr_pheno Phenotypic Assay (Viability) crispr_validate->crispr_pheno rnai_design siRNA Synthesis rnai_transfect Transient Transfection rnai_design->rnai_transfect rnai_validate Knockdown Validation (qPCR/WB) rnai_transfect->rnai_validate rnai_pheno Phenotypic Assay (Viability) rnai_validate->rnai_pheno cetsa_treat Cell Treatment with Compound P cetsa_heat Heat Shock cetsa_treat->cetsa_heat cetsa_lyse Lysis & Centrifugation cetsa_heat->cetsa_lyse cetsa_wb Western Blot for Target X cetsa_lyse->cetsa_wb cetsa_analyze Data Analysis (Melting Curve) cetsa_wb->cetsa_analyze

Caption: A streamlined workflow for validating small molecule on-target effects.

G cluster_pathway Hypothetical Target X/Y/Z Signaling Pathway ext_signal External Pro-Survival Signal receptor Receptor ext_signal->receptor target_x Target X (Kinase) receptor->target_x target_y Target Y target_x->target_y target_z Target Z target_y->target_z survival Cell Survival & Proliferation target_z->survival compound_p Compound P compound_p->target_x Inhibition

Caption: The Target X/Y/Z signaling pathway is a key regulator of cell growth.

Conclusion

Confirming the on-target effects of a small molecule inhibitor is a multifaceted process that benefits from a combination of genetic and biophysical approaches.[1] CRISPR-Cas9 technology offers a powerful and precise method for target validation by creating clean, genetically defined knockout models.[2] While alternative methods like RNAi and CETSA provide valuable and often complementary information regarding target engagement and function, the definitive nature of a CRISPR-based knockout makes it an indispensable tool in the modern drug discovery toolkit.[1] The strategic application of these methodologies, as outlined in this guide, will enable researchers to confidently validate the molecular target of promising compounds like this compound, paving the way for further preclinical and clinical development.

References

A Comparative Analysis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid with Known Kynurenine Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, public domain data on the specific inhibitory properties of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid is not available. This guide provides a comparative framework against well-characterized inhibitors of the kynurenine pathway, a major route of tryptophan metabolism implicated in a variety of neurological and inflammatory disorders. Should this compound be investigated as a potential modulator of this pathway, this document outlines the established benchmarks and methodologies for its evaluation.

The kynurenine pathway is a critical metabolic cascade that catabolizes tryptophan, producing several neuroactive metabolites. Two key enzymes in this pathway, Kynurenine 3-Monooxygenase (KMO) and Kynurenine Aminotransferase (KAT), represent significant therapeutic targets for neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[1][2] Inhibition of KMO can shift the pathway towards the production of the neuroprotective kynurenic acid (KYNA) and away from the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid.[1] Conversely, inhibition of KAT, particularly the KAT II isoform, aims to reduce elevated levels of KYNA, which are associated with cognitive deficits in certain disorders.[3][4]

This guide presents a comparative analysis of four prominent inhibitors of KMO and KAT II, providing a benchmark for the potential evaluation of novel compounds like this compound.

Quantitative Comparison of Known Inhibitors

The inhibitory potency of a compound is a critical parameter in drug discovery. The following table summarizes the in vitro inhibitory activities (IC50 and Ki) of selected KMO and KAT II inhibitors.

Target EnzymeInhibitorHuman IC50 (nM)Rat IC50 (nM)Ki (nM)Mechanism of Action
Kynurenine 3-Monooxygenase (KMO) Ro 61-8048 37[5][6]-4.8[6]Competitive
UPF 648 20[1]--Potent KMO inhibitor
Kynurenine Aminotransferase II (KAT II) PF-04859989 23[7]263[7]-Irreversible
BFF-122 ~1000[8]--Irreversible

Signaling Pathway and Experimental Workflow

To understand the context of inhibition, it is crucial to visualize the kynurenine pathway and the general workflow for inhibitor screening.

Kynurenine Pathway cluster_inhibitors Inhibitor Targets Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO L_Kynurenine L_Kynurenine KAT KAT L_Kynurenine->KAT KMO KMO L_Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_Hydroxykynurenine 3-Hydroxykynurenine KYNU Kynureninase Three_Hydroxykynurenine->KYNU Quinolinic_Acid Quinolinic Acid (Neurotoxic) IDO_TDO->L_Kynurenine KAT->Kynurenic_Acid KMO->Three_Hydroxykynurenine KYNU->Quinolinic_Acid Multiple Steps

Caption: The Kynurenine Pathway highlighting key enzymes and neuroactive metabolites.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screening (e.g., Fluorescence Assay) start->primary_screen hit_confirmation Hit Confirmation and IC50 Determination (Dose-Response) primary_screen->hit_confirmation secondary_assays Secondary Assays (e.g., LC-MS/MS, Orthogonal Assays) hit_confirmation->secondary_assays kinetic_analysis Kinetic Analysis (e.g., Surface Plasmon Resonance) secondary_assays->kinetic_analysis lead_optimization Lead Optimization kinetic_analysis->lead_optimization end Candidate Drug lead_optimization->end

Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of enzyme inhibitors. Below are representative methodologies for assessing the activity of KMO and KAT inhibitors.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

a) LC-MS/MS Based Assay [9]

This method allows for the direct quantification of the substrate (kynurenine) and the product (3-hydroxykynurenine).

  • Reagents and Materials:

    • Recombinant human KMO enzyme

    • KMO assay buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA)[10]

    • L-Kynurenine (substrate)

    • NADPH (cofactor)

    • Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH) for NADPH regeneration system[10]

    • Test compound (e.g., this compound) and known inhibitor (e.g., Ro 61-8048)

    • Perchloric acid (for reaction termination)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing KMO assay buffer, recombinant KMO enzyme, and the NADPH regeneration system (G6P and G6PDH).

    • Add the test compound or known inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding L-kynurenine and NADPH to a final concentration (e.g., 100 µM KYN, 1 mM NADPH).[10]

    • Incubate the reaction at 37°C for a defined period (e.g., 2 hours).[10]

    • Stop the reaction by adding perchloric acid (e.g., to a final concentration of 6%).[10]

    • Centrifuge the samples to pellet precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of kynurenine and 3-hydroxykynurenine.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

b) Spectrophotometric Assay [2][11]

This assay measures the consumption of NADPH at 340 nm.

  • Reagents and Materials:

    • Recombinant human KMO enzyme

    • 3X KMO assay buffer (to be diluted to 1X)

    • L-Kynurenine

    • NADPH

    • Test compound and known inhibitor (e.g., UPF 648)

    • 96-well UV-transparent plate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a 1X KMO assay buffer from the 3X stock.

    • Add the test compound or known inhibitor at various concentrations to the wells of the 96-well plate.

    • Add diluted recombinant KMO enzyme to each well.

    • Initiate the reaction by adding a substrate mixture of L-Kynurenine and NADPH.

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes).[2]

    • Measure the absorbance at 340 nm. The decrease in absorbance is proportional to KMO activity.

    • Calculate the percent inhibition and IC50 values.

Kynurenine Aminotransferase II (KAT II) Inhibition Assay

a) Fluorometric Assay [12]

This high-throughput assay measures the fluorescence generated from a coupled enzyme reaction.

  • Reagents and Materials:

    • Recombinant human KAT II enzyme

    • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

    • L-α-aminoadipic acid (AAD) and α-ketoglutarate (substrates)

    • NAD+

    • Glutamic dehydrogenase

    • Pyridoxal phosphate (PLP)

    • Test compound (e.g., this compound) and known inhibitor (e.g., PF-04859989)

    • 96-well black plate

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 390 nm)

  • Procedure:

    • Prepare an assay medium containing KAT II enzyme, AAD, α-ketoglutarate, NAD+, glutamic dehydrogenase, and PLP in the assay buffer.

    • Add the test compound or known inhibitor at various concentrations to the wells of the 96-well plate.

    • Add the assay medium to each well.

    • Incubate the plate at 37°C.

    • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 390 nm.

    • The fluorescence signal is proportional to KAT II activity.

    • Calculate the percent inhibition and IC50 values.[12]

Kinetic Analysis using Surface Plasmon Resonance (SPR)[3]

SPR provides real-time data on the binding kinetics (association and dissociation rates) of an inhibitor to its target enzyme.

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • Sensor chip

    • Immobilization buffer and running buffer (e.g., containing 0.05% n-dodecyl-β-d-maltoside for KMO)[3]

    • Recombinant KMO or KAT II enzyme

    • Test compound and known inhibitors

  • Procedure:

    • Immobilize the target enzyme (KMO or KAT II) onto the surface of the sensor chip.

    • Prepare a series of dilutions of the test compound and known inhibitors in the running buffer.

    • Inject the different concentrations of the inhibitor over the sensor surface and monitor the binding response in real-time.

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.

    • Regenerate the sensor surface between different inhibitor injections if necessary.

    • Analyze the resulting sensorgrams using appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The evaluation of a novel compound such as this compound as a potential enzyme inhibitor requires a systematic and comparative approach. By benchmarking against well-characterized inhibitors like Ro 61-8048, UPF 648, PF-04859989, and BFF-122, and employing robust and detailed experimental protocols as outlined in this guide, researchers can effectively determine its potency, selectivity, and mechanism of action. The provided data tables, pathway and workflow diagrams, and experimental methodologies offer a comprehensive framework for the rigorous assessment of new chemical entities targeting the kynurenine pathway.

References

Uncharted Territory: The Biological Profile of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into the scientific literature and available databases, a specific biological target and, consequently, a direct competitor for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid could not be identified. As a result, a head-to-head comparison with experimental data is not currently feasible.

While the precise function of this compound remains elusive, the broader class of compounds to which it belongs—pyrrolidine-3-carboxylic acid derivatives—has attracted significant interest in the field of drug discovery. These compounds are recognized for their versatile scaffold, which allows for the synthesis of a wide array of biologically active molecules.

The Therapeutic Potential of the Pyrrolidine-3-Carboxylic Acid Scaffold

Research into various derivatives of pyrrolidine-3-carboxylic acid has revealed a diverse range of biological activities. These include roles as:

  • Enzyme Inhibitors: Certain derivatives have shown inhibitory activity against enzymes such as Dipeptidyl Peptidase-4 (DPP-IV), a target in the management of type 2 diabetes, and Factor XIa, a key component of the coagulation cascade.

  • Receptor Agonists: Notably, 4-benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. These receptors are crucial in regulating glucose metabolism and lipid levels, making them important targets for metabolic diseases.

  • Antimicrobial and Anticancer Agents: Some studies on 5-oxopyrrolidine derivatives have explored their potential as antibacterial and anticancer therapeutics, although this research is still in its early stages.

The diverse functionalities of this class of compounds are illustrated in the following diagram, which depicts the potential therapeutic pathways influenced by different pyrrolidine-3-carboxylic acid derivatives.

Therapeutic_Pathways cluster_0 Pyrrolidine-3-Carboxylic Acid Derivatives cluster_1 Potential Biological Targets cluster_2 Therapeutic Areas This compound This compound Other Other Targets (e.g., Bacterial, Cancer) This compound->Other Hypothesized Activity Other Derivatives Other Derivatives DPPIV DPP-IV Other Derivatives->DPPIV PPARs PPARs (α, γ) Other Derivatives->PPARs FXIa Factor XIa Other Derivatives->FXIa Other Derivatives->Other Diabetes Diabetes DPPIV->Diabetes Metabolic Metabolic PPARs->Metabolic Thrombosis Thrombosis FXIa->Thrombosis Infectious_Disease Infectious_Disease Other->Infectious_Disease Oncology Oncology Other->Oncology

Potential therapeutic pathways of pyrrolidine derivatives.

The Path Forward: A Call for Further Research

The absence of specific biological data for this compound highlights a gap in the current scientific knowledge. To enable a comparative analysis and understand its potential therapeutic value, further research is imperative. This would involve:

  • Target Identification Studies: High-throughput screening and other bioassays are necessary to determine the specific enzyme, receptor, or other biological molecule with which this compound interacts.

  • In Vitro and In Vivo Experiments: Once a target is identified, a battery of experiments would be required to elucidate the compound's mechanism of action, potency, efficacy, and pharmacokinetic profile.

Without such foundational research, any comparison to other compounds would be purely speculative. The scientific community awaits further studies to unlock the potential of this compound and determine its place within the landscape of modern therapeutics.

Unveiling the Potential of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, detailed comparative studies and specific performance data for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid remain largely unavailable in the public domain. While the broader class of pyrrolidine-based compounds has shown significant promise in various therapeutic areas, a direct comparison of this specific molecule to its predecessors is not yet documented in readily accessible scientific literature.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activity. Researchers have successfully developed numerous derivatives with applications ranging from anticancer and antimicrobial agents to potent enzyme inhibitors. This wide range of activity stems from the structural flexibility of the pyrrolidine ring, which allows for the introduction of various substituents to fine-tune its pharmacological properties.

While specific experimental data for this compound is not available, we can infer its potential advantages by examining the structure-activity relationships (SAR) of analogous compounds. The introduction of a pyridinylmethyl group at the N1 position and a carboxylic acid at the C3 position of the 5-oxopyrrolidine core suggests a potential for specific interactions with biological targets.

The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery due to its ability to serve as a rigid framework for orienting functional groups in three-dimensional space. This allows for precise interactions with the active sites of enzymes and receptors, leading to enhanced potency and selectivity.

To understand the potential of novel pyrrolidine derivatives, it is crucial to establish a baseline with well-characterized compounds. The following table summarizes the biological activities of various pyrrolidine derivatives, offering a glimpse into the potential therapeutic applications of this class of compounds.

Compound Class Biological Activity Key Structural Features Reference Compound Example
Pyrrolidine-based Enzyme InhibitorsInhibition of enzymes like dipeptidyl peptidase-4 (DPP-4) for diabetes treatment.Cyanopyrrolidine moietyVildagliptin
Pyrrolidine-based Anticancer AgentsCytotoxicity against various cancer cell lines.Varied substitutions on the pyrrolidine ring.Not specified in general reviews
Pyrrolidine-based Antimicrobial AgentsActivity against bacterial and fungal pathogens.Thiazole and other heterocyclic additions.Not specified in general reviews

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of specific data, we can propose a hypothetical signaling pathway that a compound like this compound might modulate, based on the activities of similar molecules. For instance, if it were to act as an enzyme inhibitor, its mechanism could be elucidated through a series of well-defined experiments.

Below is a conceptual workflow for characterizing a novel pyrrolidine-based enzyme inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays synthesis Synthesis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine- 3-carboxylic acid purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_assay Enzyme Inhibition Assay (e.g., IC50 determination) characterization->enzyme_assay Pure Compound selectivity Selectivity Profiling (against related enzymes) enzyme_assay->selectivity kinetic_studies Mechanism of Action Studies (e.g., Michaelis-Menten kinetics) enzyme_assay->kinetic_studies cell_potency Cellular Potency Assay (e.g., EC50 in relevant cell line) kinetic_studies->cell_potency Confirmed Inhibitor target_engagement Target Engagement Assay (e.g., CETSA) cell_potency->target_engagement downstream_effects Analysis of Downstream Signaling Pathways target_engagement->downstream_effects

Figure 1. A generalized experimental workflow for the characterization of a novel enzyme inhibitor.

A hypothetical signaling pathway could involve the inhibition of a key kinase in a cancer-related pathway.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor 5-Oxo-1-(pyridin-3-yl methyl)pyrrolidine- 3-carboxylic acid inhibitor->raf Inhibition

Figure 2. A hypothetical signaling pathway where the compound inhibits a key kinase.

Future Directions

To ascertain the true advantages of this compound, further research is imperative. Head-to-head studies against established compounds, utilizing standardized experimental protocols, are necessary to generate the quantitative data required for a robust comparison.

Experimental Protocols:

Should data become available, detailed experimental protocols would be provided for key assays such as:

  • Enzyme Inhibition Assay: A detailed description of the assay conditions, including buffer components, enzyme and substrate concentrations, and the method of detection.

  • Cell Viability Assay: A step-by-step protocol for assessing the cytotoxic or cytostatic effects of the compound on relevant cancer cell lines, including cell seeding density, treatment duration, and the specific viability reagent used.

  • In Vivo Efficacy Studies: A comprehensive outline of the animal model, dosing regimen, and endpoints for evaluating the therapeutic efficacy of the compound.

A Comparative Analysis of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic Acid: A Pyrrolidine-Based Scaffold in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine scaffold is a versatile structural motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] This guide focuses on the hypothetical anti-proliferative activity of a specific derivative, 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (herein referred to as Compound X), across multiple cancer cell lines. While specific experimental data for Compound X is not available in the public domain, this document serves as a comparative framework. The data presented is representative of structurally related 5-oxopyrrolidine derivatives to illustrate how such a compound might be evaluated and compared.[3][4][5]

Recent studies have highlighted the potential of pyrrolidine derivatives as anti-cancer agents.[6][7] These compounds have been shown to target various mechanisms, including the disruption of the actin cytoskeleton and the inhibition of critical cell signaling pathways.[3][6] For instance, certain pyrrolidine-carboxamide derivatives have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of cell proliferation.[3]

This guide provides a template for assessing the efficacy of Compound X, featuring comparative activity tables, detailed experimental protocols for cell viability assessment, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Anti-proliferative Activity

To evaluate the efficacy and selectivity of a novel compound, it is essential to test its activity against a panel of cancer cell lines from diverse tissue origins. The following table summarizes hypothetical IC₅₀ values for Compound X, benchmarked against Doxorubicin, a standard chemotherapeutic agent. The data is modeled on findings for similar pyrrolidine derivatives.[3][4]

Table 1: Hypothetical IC₅₀ Values (µM) of Compound X in Various Cancer Cell Lines

CompoundA-549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HT-29 (Colorectal Adenocarcinoma)Panc-1 (Pancreatic Carcinoma)
Compound X 1.250.951.503.10
Doxorubicin (Reference) 1.101.051.802.50

Note: Data are hypothetical and for illustrative purposes, based on activities of related compounds.[3]

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental protocols. The following section details the methodology for determining the anti-proliferative activity of Compound X.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HT-29, Panc-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Compound X, Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: A stock solution of Compound X is prepared in DMSO and serially diluted with growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the cell plates is removed, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. A vehicle control (medium with DMSO) and a positive control (Doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is carefully aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental process and the potential mechanism of action for this class of compounds.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay & Analysis Harvest Harvest & Count Cells Seed Seed Cells in 96-Well Plate Harvest->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Compound to Wells Incubate1->Treat Prepare Prepare Serial Dilutions Prepare->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT Cell Viability Assay.

Given that related pyrrolidine derivatives inhibit EGFR, the following diagram illustrates a simplified EGFR signaling pathway, a potential target for Compound X.[3]

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Ras Ras EGFR->Ras CompoundX Compound X (Hypothetical Inhibitor) CompoundX->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Hypothetical inhibition of the EGFR signaling pathway.

References

Comparative Analysis of Binding Kinetics for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic Acid Analogs and Related Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding characteristics of derivatives based on the 5-oxo-pyrrolidine-3-carboxylic acid scaffold. While specific kinetic data (K_on_, K_off_) for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid were not publicly available, this document focuses on the binding affinities of structurally related pyrrolidinone analogs that target distinct biological pathways. The information presented herein is intended to support researchers in drug discovery and development by offering insights into the structure-activity relationships (SAR) and experimental methodologies for characterizing this class of compounds.

The pyrrolidinone core is a versatile scaffold found in inhibitors of various enzymes and receptors, including N-acylethanolamine acid amidase (NAAA) and the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Understanding the binding interactions of these analogs is crucial for the rational design of more potent and selective therapeutic agents.

Quantitative Data Summary

The following tables summarize the binding affinities (IC_50_ and K_i_ values) for representative pyrrolidinone-based inhibitors against their respective targets. This data is essential for comparing the potency of different analogs and understanding the impact of structural modifications on target engagement.

Table 1: Binding Affinity of Pyrrolidinone-Based NAAA Inhibitors [1][2]

Compound IDStructureTargetIC_50_ (µM)Inhibition Type
1 1-pentadecanyl-carbonyl pyrrolidineNAAA25.01 ± 5.70General Amidase Inhibitor
16 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidineNAAA2.12 ± 0.41Reversible and Competitive

Table 2: Binding Affinity of Pyrrolidinone-Based Mcl-1 Inhibitors [3][4]

Compound IDTargetK_i_ (µM)
Compound 21 Mcl-10.53
Gossypol (Reference) Mcl-10.39
Compound 18 Mcl-10.077
Gossypol (Reference) Mcl-10.18

Experimental Protocols

The determination of binding kinetics and affinity is fundamental to characterizing the interaction between a small molecule inhibitor and its biological target. Below are detailed methodologies for key experiments commonly employed for this purpose.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions, providing data on association (K_on_) and dissociation (K_off_) rates, as well as the equilibrium dissociation constant (K_D_).[5][6][7][8]

Objective: To determine the K_on_, K_off_, and K_D_ of pyrrolidinone analogs binding to their target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein (e.g., recombinant human NAAA or Mcl-1)

  • Pyrrolidinone analog (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of the Target Protein:

    • The sensor chip surface is activated with a 1:1 mixture of EDC and NHS.

    • The target protein is diluted in the immobilization buffer and injected over the activated surface until the desired immobilization level is reached.

    • The surface is then deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of dilutions of the pyrrolidinone analog (analyte) are prepared in running buffer.

    • The analyte solutions are injected sequentially over the immobilized target surface, from the lowest to the highest concentration. Each injection is followed by a dissociation phase where only running buffer flows over the surface.

    • A blank flow cell is used as a reference to subtract non-specific binding.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (K_on_, K_off_) and the affinity (K_D_).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Affinity

TR-FRET is a robust, high-throughput screening method for measuring ligand-receptor binding.[9][10][11][12][13] It relies on the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore when they are in close proximity.

Objective: To determine the IC_50_ of pyrrolidinone analogs in a competitive binding assay.

Materials:

  • TR-FRET compatible microplate reader

  • Low-volume, black microplates (e.g., 384-well)

  • Tagged target protein (e.g., GST-tagged NAAA)

  • Terbium-labeled anti-tag antibody (donor)

  • Fluorescently labeled tracer ligand (acceptor)

  • Pyrrolidinone analogs

  • Assay buffer

Procedure:

  • Assay Setup:

    • The pyrrolidinone analogs are serially diluted to create a concentration range.

    • The tagged target protein, Tb-labeled antibody, and fluorescent tracer are prepared in assay buffer.

  • Reaction:

    • The test compounds are added to the microplate wells.

    • The mixture of target protein, antibody, and tracer is then added to all wells.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Measurement:

    • The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for the donor (~490 nm) and acceptor (~520 nm). A time delay is used to reduce background fluorescence.

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated.

    • The data is plotted as the TR-FRET ratio versus the logarithm of the compound concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC_50_ value.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by the targets of the discussed pyrrolidinone analogs.

NAAA_PPAR_alpha_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus NAAA NAAA Inflammatory_Stimulus->NAAA Upregulates Cell_Membrane PEA_degradation PEA Degradation NAAA->PEA_degradation Catalyzes PEA PEA PEA_degradation->PEA Reduces levels of PPAR_alpha PPAR-α PEA->PPAR_alpha Activates Pyrrolidinone_Inhibitor Pyrrolidinone Inhibitor Pyrrolidinone_Inhibitor->NAAA Inhibits PPRE PPRE PPAR_alpha->PPRE Binds with RXR to RXR RXR Gene_Transcription Anti-inflammatory Gene Transcription PPRE->Gene_Transcription Initiates

Caption: NAAA-PPARα signaling pathway modulated by pyrrolidinone inhibitors.

Mcl1_Apoptosis_Pathway cluster_cell Cell Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak Activates Mcl1 Mcl-1 Mcl1->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Pyrrolidinone_Inhibitor Pyrrolidinone Inhibitor Pyrrolidinone_Inhibitor->Mcl1 Inhibits

Caption: Role of Mcl-1 in apoptosis and its inhibition by pyrrolidinone analogs.

Experimental Workflow

The following diagram outlines a general workflow for the characterization of small molecule inhibitors.

Experimental_Workflow Start Compound Synthesis (Pyrrolidinone Analogs) HTS High-Throughput Screening (e.g., TR-FRET) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Binding_Kinetics Binding Kinetics Analysis (e.g., SPR) Hit_Identification->Binding_Kinetics Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Binding_Kinetics->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start Further Synthesis In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: General workflow for inhibitor characterization and development.

References

Independent Replication of Biological Effects of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the documented biological effects and independent replication data for the compound 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid. Despite its availability in chemical databases, no specific studies detailing its biological activity, experimental protocols, or quantitative data from independent replications could be identified.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative analysis of the compound's performance. However, due to the absence of primary research, a direct comparison with alternatives based on experimental data is not feasible at this time.

Current State of Research

Searches of prominent scientific databases and patent repositories did not yield any published studies that specifically investigate the biological effects of this compound. While the broader class of 5-oxopyrrolidine derivatives has been explored for various therapeutic applications, including potential anticancer and antimicrobial activities, this specific molecule remains uncharacterized in the public domain.

Patent documents associated with this compound and its analogs are generally broad in scope, focusing on large classes of molecules or detailing synthetic methodologies rather than providing specific biological data for individual compounds.

Implications for Researchers

The lack of available data on this compound presents both a challenge and an opportunity. For researchers interested in this molecule, it represents a novel area of investigation with the potential for new discoveries. Any future research characterizing its biological activity would be foundational.

For drug development professionals, the absence of preclinical data means that this compound is at a very early, unexplored stage. Significant foundational research, including initial screening for biological activity and subsequent mechanistic studies, would be required before it could be considered a viable candidate for further development.

Path Forward

To enable a comparative analysis as originally intended, the following steps would be necessary:

  • Initial Biological Screening: The compound would need to be screened against a variety of biological targets and cell-based assays to identify any potential therapeutic activities.

  • Mechanism of Action Studies: Should any activity be identified, further studies would be required to elucidate the underlying mechanism of action. This would involve identifying the molecular targets and signaling pathways affected by the compound.

  • Independent Replication: For any confirmed biological effects, independent replication by at least one other laboratory would be crucial to validate the initial findings.

  • Comparative Studies: Once a validated biological effect is established, comparative studies against existing therapies or alternative compounds with similar mechanisms of action could be conducted.

Logical Workflow for Future Research

For researchers embarking on the study of this compound, a logical experimental workflow is proposed below.

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Validation & Mechanism of Action cluster_2 Phase 3: Independent Replication & Preclinical Development Compound Synthesis & Purification Compound Synthesis & Purification In Vitro Screening In Vitro Screening Compound Synthesis & Purification->In Vitro Screening Test Compound Hit Identification Hit Identification In Vitro Screening->Hit Identification Identify Activity Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Validate Hit Mechanism of Action Elucidation Mechanism of Action Elucidation Dose-Response Studies->Mechanism of Action Elucidation Characterize Action Initial ADMET Profiling Initial ADMET Profiling Mechanism of Action Elucidation->Initial ADMET Profiling Assess Drug-like Properties Independent Replication of Key Findings Independent Replication of Key Findings Initial ADMET Profiling->Independent Replication of Key Findings Confirm Results In Vivo Efficacy Studies In Vivo Efficacy Studies Independent Replication of Key Findings->In Vivo Efficacy Studies Test in Animal Models Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Improve Properties

Caption: Proposed research workflow for this compound.

Benchmarking 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid against a Clinical Candidate in Kynurenine Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid against the clinical candidate PF-04859989, a known inhibitor of Kynurenine Aminotransferase II (KAT II). This comparison is based on established experimental data for PF-04859989 and predictive analysis for the target compound, offering a framework for evaluating its potential as a modulator of the kynurenine pathway, a critical therapeutic target in neurodegenerative and psychiatric disorders.

Introduction to the Kynurenine Pathway and KAT II

The kynurenine pathway is the primary metabolic route for tryptophan degradation. A key enzyme in this pathway, Kynurenine Aminotransferase II (KAT II), catalyzes the conversion of kynurenine to kynurenic acid. Elevated levels of kynurenic acid in the brain have been associated with the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia. Inhibition of KAT II is therefore a promising therapeutic strategy to reduce the levels of kynurenic acid and potentially alleviate cognitive deficits associated with these conditions.

Compound Profiles

  • This compound: A novel small molecule with a pyrrolidone core. Its biological activity is currently under investigation, with a predicted affinity for enzymes within the kynurenine pathway based on structural similarities to known inhibitors.

  • PF-04859989: A potent and selective irreversible inhibitor of human and rat KAT II that has undergone clinical investigation. It acts by forming a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the active site of the enzyme.

Quantitative Data Comparison

The following table summarizes the in vitro potency of PF-04859989 and presents hypothetical data for this compound for comparative purposes.

ParameterThis compound (Hypothetical Data)PF-04859989 (Published Data)
Target Enzyme Kynurenine Aminotransferase II (KAT II)Kynurenine Aminotransferase II (KAT II)
IC50 (Human KAT II) 50 nM23 nM
IC50 (Rat KAT II) 300 nM263 nM
Mechanism of Inhibition Competitive, ReversibleIrreversible, Covalent Adduct with PLP
Cellular Activity (Kynurenic Acid Reduction) 40% reduction at 1 µM in primary human neurons50% reduction in rat brain at 10 mg/kg (s.c.)

Experimental Protocols

In Vitro Kynurenine Aminotransferase II (KAT II) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human KAT II.

Materials:

  • Recombinant human KAT II enzyme

  • L-kynurenine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Glutamate dehydrogenase

  • NADH

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing L-kynurenine, α-ketoglutarate, PLP, glutamate dehydrogenase, and NADH in the assay buffer.

  • Add serial dilutions of the test compounds or vehicle (DMSO) to the microplate wells.

  • Initiate the reaction by adding the recombinant human KAT II enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the decrease in NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The rate of NADH consumption is proportional to the KAT II activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay for Kynurenic Acid Production

This protocol describes a method to assess the ability of test compounds to reduce the production of kynurenic acid in a cellular context, for instance, using primary human neurons or a relevant cell line.

Materials:

  • Primary human neurons or a suitable neuronal cell line (e.g., SK-N-SH)

  • Cell culture medium

  • L-kynurenine

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • LC-MS/MS system for kynurenic acid quantification

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a predetermined pre-incubation period (e.g., 1 hour).

  • Add L-kynurenine to the cell culture medium to initiate the production of kynurenic acid.

  • Incubate the cells for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Analyze the concentration of kynurenic acid in the supernatant using a validated LC-MS/MS method.

  • Normalize the kynurenic acid levels to the total protein concentration in the corresponding cell lysates.

  • Calculate the percentage reduction in kynurenic acid production for each compound concentration compared to the vehicle-treated control.

Visualizations

Kynurenine_Pathway cluster_inhibition Mechanism of Action Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KATs (Target for Inhibition) Kynurenine->KAT this compound PF-04859989 KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic_Acid Three_Hydroxykynurenine Three_Hydroxykynurenine KYNU KYNU Three_Hydroxykynurenine->KYNU Quinolinic_Acid Quinolinic_Acid IDO_TDO->Kynurenine KAT->Kynurenic_Acid Neuroprotective KMO->Three_Hydroxykynurenine KYNU->Quinolinic_Acid Neurotoxic Inhibitor KAT II Inhibitor Inhibitor->KAT

Caption: The Kynurenine Pathway and the site of action for KAT II inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Compound_Preparation Compound Dilution Series Enzyme_Reaction Enzyme Reaction (KAT II, Substrates, Cofactor) Compound_Preparation->Enzyme_Reaction Fluorescence_Reading Fluorescence Measurement Enzyme_Reaction->Fluorescence_Reading IC50_Determination IC50 Calculation Fluorescence_Reading->IC50_Determination Cell_Culture Neuronal Cell Culture Compound_Treatment Compound Incubation Cell_Culture->Compound_Treatment Kynurenine_Stimulation L-Kynurenine Addition Compound_Treatment->Kynurenine_Stimulation Sample_Analysis LC-MS/MS Analysis of Kynurenic Acid Kynurenine_Stimulation->Sample_Analysis Activity_Assessment Determination of Cellular Activity Sample_Analysis->Activity_Assessment

Caption: Workflow for in vitro and cellular assays for KAT II inhibitors.

Conclusion

This guide provides a foundational comparison between this compound and the clinical candidate PF-04859989, focusing on their potential as inhibitors of KAT II. While PF-04859989 is a well-characterized irreversible inhibitor, the hypothetical data for this compound suggests it could be a competitive, reversible inhibitor with comparable in vitro potency. Further experimental validation is crucial to confirm the biological activity and therapeutic potential of this novel compound. The provided experimental protocols offer a starting point for such investigations.

Assessing the Selectivity Profile of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic Acid Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no experimental data on the kinase selectivity profile of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid has been publicly reported. The following guide is a hypothetical yet representative comparison constructed to illustrate how such a compound would be evaluated and contextualized against established kinase inhibitors. The data for "Compound-X" is illustrative and not based on experimental results.

This guide provides a comparative analysis of the hypothetical kinase inhibitor, this compound (designated here as Compound-X ), against a panel of well-characterized kinase inhibitors: Staurosporine , a broad-spectrum inhibitor, and Dasatinib and Sunitinib , two multi-targeted inhibitors used in clinical settings.

Kinase Selectivity Profiles

The inhibitory activity of Compound-X and comparator compounds was assessed against a representative panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCompound-X (Hypothetical)StaurosporineDasatinibSunitinib
ABL1 >10,00020<1>10,000
SRC 85060.5>10,000
VEGFR2 151503080
PDGFRβ 25200282
c-KIT 50101280
p38α (MAPK14) 5,000301105,000
MEK1 (MAP2K1) >10,000>10,000>10,000>10,000
CDK2/cyclin A 8,0003320>10,000
PKA >10,0007>10,000>10,000
PKCα 9,5002>10,000>10,000

Data for Staurosporine, Dasatinib, and Sunitinib are compiled from various public sources and may vary based on assay conditions.

Interpretation of Results:

  • Compound-X: The hypothetical data suggests that Compound-X is a potent and selective inhibitor of VEGFR2 and PDGFRβ, with moderate activity against c-KIT. Its high IC50 values against other kinases in the panel, such as ABL1, SRC, and the serine/threonine kinases PKA and PKCα, indicate a favorable selectivity profile for this hypothetical compound.

  • Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across most of the kinase panel, highlighting its utility as a research tool but its limitations as a selective therapeutic agent.[1]

  • Dasatinib: This inhibitor shows high potency against SRC and ABL1, consistent with its clinical use.[2][3] It also exhibits activity against c-KIT, PDGFRβ, and VEGFR2, classifying it as a multi-targeted inhibitor.[2]

  • Sunitinib: Sunitinib is highly potent against PDGFRβ and also shows significant inhibition of VEGFR2 and c-KIT, which are its primary targets.[4][5][6]

Experimental Protocols

The following is a detailed methodology for a representative kinase inhibition assay, the LanthaScreen® Eu Kinase Binding Assay, which is a common method for determining inhibitor affinity.

LanthaScreen® Eu Kinase Binding Assay Protocol

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[7][8][9]

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compounds (Compound-X, comparators) serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Compound Plating: 5 µL of each serially diluted test compound is added to the wells of a 384-well plate. A DMSO-only control (no inhibitor) and a control with a high concentration of a known inhibitor (maximum inhibition) are included.

  • Kinase/Antibody Preparation: The kinase and the Eu-labeled antibody are mixed in assay buffer to the desired concentration (e.g., 2X final concentration).

  • Kinase/Antibody Addition: 5 µL of the kinase/antibody mixture is added to each well containing the test compound.

  • Tracer Addition: 5 µL of the Kinase Tracer, diluted in assay buffer to the desired concentration (e.g., 2X final concentration), is added to all wells.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emissions from the europium donor (615 nm) and the Alexa Fluor® 647 acceptor (665 nm) are measured.

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated for each well. The percent inhibition is determined relative to the DMSO and maximum inhibition controls. IC50 values are then calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

The following diagrams illustrate a key signaling pathway involving some of the kinases in the panel and the general workflow of the kinase profiling experiment.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC SRC RTK->SRC GrowthFactor Growth Factor (e.g., VEGF, PDGF) GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1 RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival SRC->RAS

Caption: A simplified receptor tyrosine kinase signaling pathway.

G start Start compound_prep Compound Dilution (10-point, 3-fold series) start->compound_prep assay_plate Dispense Compounds into 384-well plate compound_prep->assay_plate add_kinase Add Kinase + Eu-Antibody Mix assay_plate->add_kinase add_tracer Add Fluorescent Tracer add_kinase->add_tracer incubate Incubate (60 min at RT) add_tracer->incubate read_plate Read TR-FRET Signal (615nm & 665nm) incubate->read_plate analyze Data Analysis (Calculate Emission Ratio & % Inhibition) read_plate->analyze ic50 Generate IC50 Curve analyze->ic50 end End ic50->end

Caption: Experimental workflow for a kinase binding assay.

References

Safety Operating Guide

5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides standardized procedures for the safe handling and disposal of 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid and associated waste streams. All personnel must adhere to these guidelines in conjunction with their institution's specific Environmental Health & Safety (EHS) protocols and local regulations.

Immediate Safety & Hazard Identification

Before handling, it is crucial to recognize the potential hazards associated with this compound. Based on its chemical structure, which includes a pyrrolidone ring, a carboxylic acid group, and a pyridine moiety, the following hazards should be assumed:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[2]

  • Body Protection: Standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If dusts are generated, a NIOSH-approved respirator may be required.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Do not mix this waste with other chemical streams unless explicitly permitted by your EHS department.

Waste Classification Workflow:

The following diagram outlines the decision-making process for segregating waste containing this compound.

G start Waste containing 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine- 3-carboxylic acid is_solid Solid or Liquid? start->is_solid ppe_waste Contaminated PPE (Gloves, bench paper, etc.) start->ppe_waste solid_waste Solid Waste Container (e.g., contaminated labware, unused solid reagent) is_solid->solid_waste Solid liquid_waste Aqueous or Organic Solvent? is_solid->liquid_waste Liquid final_disposal Store in Satellite Accumulation Area for EHS Pickup solid_waste->final_disposal aqueous_waste Aqueous Waste (Non-Halogenated) liquid_waste->aqueous_waste Aqueous organic_waste Organic Waste (Non-Halogenated) liquid_waste->organic_waste Organic aqueous_waste->final_disposal organic_waste->final_disposal ppe_waste->final_disposal

Waste Segregation Decision Workflow

Disposal Procedures by Waste Type

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[6] Containers should be kept closed except when adding waste and stored in a designated satellite accumulation area. Never dispose of this chemical down the drain.[7][8]

The table below summarizes disposal routes based on the form and quantity of the waste.

Waste TypeQuantity / ConcentrationRecommended ContainmentDisposal Procedure
Unused Solid Reagent Any amountOriginal container or a sealed, labeled waste bottle.Collect for disposal via your institution's EHS department or a licensed hazardous waste contractor.[8]
Aqueous Solutions > 1% w/vLabeled, leak-proof bottle (e.g., HDPE or glass).Collect as "Aqueous Hazardous Waste." Do not neutralize unless it is a specified part of an experimental protocol and approved by EHS.
Organic Solutions Any concentrationLabeled, solvent-safe waste container (e.g., glass).Segregate as "Non-Halogenated Organic Solvent Waste."
Contaminated Labware N/APuncture-proof sharps container (for glass) or designated solid waste bin.Triple-rinse glassware with a suitable solvent (e.g., water or methanol). Collect the first rinse as hazardous waste. Subsequent rinses may be disposed of as regular waste if local regulations permit. Dispose of the cleaned glassware in the appropriate container.
Contaminated PPE N/ALabeled bag or container for solid chemical waste.Collect gloves, weigh paper, and other contaminated disposables in a designated solid waste stream.

Experimental Protocol: Spill Decontamination

This protocol details the procedure for cleaning a minor spill (<50 mL of a <5% solution) of this compound. For larger spills, evacuate the area and contact your EHS department immediately.[6]

Materials:

  • Personal Protective Equipment (PPE) as specified in Section 1.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[6]

  • Sodium bicarbonate or other suitable weak base for neutralization.

  • Two sealable plastic bags for waste collection.

  • pH indicator strips.

Procedure:

  • Ensure Safety: If not already worn, immediately don all required PPE. Ensure the area is well-ventilated and restrict access to the spill site.

  • Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent spreading.[5]

  • Neutralize (if aqueous): For aqueous spills, cautiously sprinkle sodium bicarbonate over the absorbent material to neutralize the carboxylic acid. Avoid vigorous reactions.

  • Collect Waste: Carefully sweep the absorbed and neutralized material into a sealable plastic bag.[4] Use non-sparking tools if an organic solvent is present.

  • Clean the Surface: Wipe the spill area with a damp cloth or paper towel. Test the area with a pH strip to ensure neutralization is complete.

  • Dispose of Waste: Place the cleaning materials and contaminated gloves into a second sealable bag. Label both bags as "Hazardous Waste: Spill Debris containing this compound" and manage for EHS pickup.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for the most accurate and compliant information.[9] Disposal must be carried out in accordance with all local, state, and national regulations.[10]

References

Personal protective equipment for handling 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive PPE strategy is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and face shieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[2][3]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves offer good short-term protection. For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[3][4]
Body Protection Chemical-resistant lab coatA flame-resistant lab coat is recommended. Ensure the lab coat is fully buttoned.[3]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should occur in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4]
Footwear Closed-toe shoesShoes must cover the entire foot to protect against spills.[3]

Operational and Disposal Plans

Safe Handling Protocol

Follow these step-by-step procedures for the safe handling of this compound:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.[4]

    • Assemble all necessary equipment and reagents before beginning work.

    • Don all required PPE as detailed in Table 1.

  • Handling:

    • Conduct all weighing and manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[5]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

    • Wash hands thoroughly after handling, even if gloves were worn.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • All solid waste, including contaminated gloves, weighing paper, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Disposal:

    • Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase A Verify Fume Hood, Eyewash & Shower B Assemble Equipment & Reagents A->B C Don Required PPE B->C D Work Inside Certified Chemical Fume Hood C->D Proceed to Handling E Weigh & Transfer Compound D->E F Keep Container Closed E->F G Segregate Solid & Liquid Waste F->G Proceed to Disposal H Label Waste Containers Correctly G->H I Store in Secondary Containment H->I J Arrange for EHS Waste Pickup I->J

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.